molecular formula C14H24Cl2N2 B8097001 (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

Cat. No.: B8097001
M. Wt: 291.3 g/mol
InChI Key: WPOCUMCGNGEONH-FMOMHUKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl is a useful research compound. Its molecular formula is C14H24Cl2N2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-1-phenyl-3-piperidin-1-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16;;/h1,3-4,7-8,14H,2,5-6,9-12,15H2;2*1H/t14-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCUMCGNGEONH-FMOMHUKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H](CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride, a chiral molecule of interest in pharmaceutical research and development. This document, intended for a scientific audience, delves into the fundamental chemical properties, synthesis methodologies, and analytical characterization of this compound. Drawing from established chemical principles and analogous synthetic strategies, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis, handling, and potential application in drug discovery pipelines.

Compound Identification and Physicochemical Properties

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride is a specific stereoisomer of a phenylpropanamine derivative. The presence of a chiral center at the second carbon of the propane chain imparts stereospecific properties that can be crucial for its biological activity. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 368442-92-6[cite: ]
Molecular Formula C₁₄H₂₄Cl₂N₂[cite: ]
Molecular Weight 291.26 g/mol [cite: ]
Appearance White solid (typical)
Purity Commonly available at ≥97%[cite: ]

Synthesis Strategies: A Mechanistic Perspective

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule involves the disconnection of the piperidine moiety and the primary amine, leading to a key chiral intermediate.

G Target (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl Intermediate1 (R)-1-Phenyl-3-halopropan-2-amine derivative Target->Intermediate1 Nucleophilic Substitution Piperidine Piperidine Target->Piperidine Nucleophilic Substitution Intermediate2 (R)-Phenylalanine derivative Intermediate1->Intermediate2 Functional Group Interconversion StartingMaterial Phenylalanine Intermediate2->StartingMaterial Chiral Pool Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Proposed Enantioselective Synthesis Protocol

This proposed synthesis leverages a chiral pool approach, starting from the readily available and enantiopure (R)-phenylalanine. This strategy ensures the desired stereochemistry at the C2 position.

Step 1: Reduction of the Carboxylic Acid of (R)-Phenylalanine

The synthesis would commence with the reduction of the carboxylic acid functionality of (R)-phenylalanine to a primary alcohol. This is a standard transformation that can be achieved with high fidelity.

  • Rationale: The carboxylic acid is not compatible with the subsequent steps and needs to be converted to a less reactive functional group. The resulting amino alcohol is a versatile intermediate.

  • Reagents: A strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) is typically employed for this transformation. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive hydride reagent.

  • Mechanism: The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. A subsequent workup with water and acid neutralizes the reaction and protonates the resulting alkoxide to yield the primary alcohol.

Step 2: Protection of the Amine Group

The primary amine of the resulting (R)-2-amino-3-phenylpropan-1-ol is then protected to prevent it from interfering with the subsequent nucleophilic substitution reaction.

  • Rationale: The lone pair of electrons on the nitrogen atom makes the amine nucleophilic and basic. Protection masks this reactivity, allowing for selective functionalization of the hydroxyl group.

  • Reagents: A common and robust protecting group for amines is the tert-butyloxycarbonyl (Boc) group. This is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) in a solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Mechanism: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The departure of the tert-butoxycarbonyl group as a stable leaving group drives the reaction forward.

Step 3: Conversion of the Hydroxyl Group to a Good Leaving Group

The primary hydroxyl group of the N-Boc protected amino alcohol is then converted into a good leaving group, typically a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution by piperidine.

  • Rationale: The hydroxyl group is a poor leaving group. Conversion to a sulfonate ester significantly enhances its leaving group ability, making the carbon atom to which it is attached susceptible to nucleophilic attack.

  • Reagents: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) is used in the presence of a base like pyridine or triethylamine. Pyridine often serves as both the base and the solvent.

  • Mechanism: The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base neutralizes the HCl generated during the reaction.

Step 4: Nucleophilic Substitution with Piperidine

The activated intermediate is then reacted with piperidine to introduce the piperidinyl moiety.

  • Rationale: This is the key bond-forming step to introduce the piperidine ring.

  • Reagents: Piperidine is used as the nucleophile. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) and may be heated to increase the reaction rate.

  • Mechanism: The nitrogen atom of piperidine, acting as a nucleophile, attacks the carbon atom bearing the sulfonate ester leaving group in an Sₙ2 reaction. This results in the formation of the C-N bond and inversion of configuration if the carbon were chiral (though in this case, it is not the chiral center).

Step 5: Deprotection of the Amine and Salt Formation

Finally, the Boc protecting group is removed, and the resulting free amine is converted to its dihydrochloride salt.

  • Rationale: The protecting group is removed to reveal the desired primary amine. Conversion to the dihydrochloride salt improves the compound's stability and solubility.

  • Reagents: The Boc group is readily cleaved under acidic conditions. A solution of hydrochloric acid (HCl) in an organic solvent like diethyl ether or 1,4-dioxane is commonly used. This one-step procedure both deprotects the amine and forms the hydrochloride salt.

  • Mechanism: The acidic conditions protonate the Boc group, leading to its fragmentation into tert-butyl cation (which is trapped by a nucleophile or eliminates to form isobutylene) and carbon dioxide, liberating the free amine which is then protonated by the excess HCl to form the dihydrochloride salt.

G cluster_0 Synthetic Pathway A (R)-Phenylalanine B (R)-2-Amino-3-phenylpropan-1-ol A->B Reduction (LiAlH4) C N-Boc-(R)-2-amino-3-phenylpropan-1-ol B->C Amine Protection ((Boc)2O) D N-Boc-(R)-2-amino-3-phenylpropyl tosylate C->D Hydroxyl Activation (TsCl, Pyridine) E N-Boc-(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine D->E Nucleophilic Substitution (Piperidine) F This compound E->F Deprotection & Salt Formation (HCl)

Caption: Proposed synthesis workflow.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, and the protons of the propanamine backbone. The chemical shifts and coupling patterns of the diastereotopic protons of the methylene groups would provide valuable structural information.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the aromatic carbons, the carbons of the piperidine ring, and the three carbons of the propane chain.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations for the primary and secondary amine hydrochlorides.

  • C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

  • C-N stretching vibrations.

  • Aromatic C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information and help to confirm the identity of the molecule.

Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC):

  • Purity Analysis: Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water (with an acid modifier like trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) can be used to determine the purity of the compound.

  • Chiral Analysis: Chiral HPLC is crucial to confirm the enantiomeric purity of the (R)-isomer. This is typically performed using a chiral stationary phase that can differentiate between the two enantiomers.

Potential Applications and Future Directions

The piperidine moiety is a common scaffold in many biologically active compounds and approved drugs. Its presence in the structure of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine suggests potential for interaction with various biological targets.

Areas of Pharmacological Interest

Derivatives of 3-phenylpiperidine have been investigated for their activity as central dopamine-autoreceptor agonists. This suggests that the target compound could be a candidate for research into neurological and psychiatric disorders. Furthermore, the broader class of phenylpropylamines includes compounds with antidepressant and other central nervous system activities.

Future Research

Future research on (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride would likely involve:

  • Biological Screening: A comprehensive biological screening against a panel of receptors and enzymes to identify its primary pharmacological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the relationship between the chemical structure and biological activity. This could involve modifications to the phenyl ring, the piperidine ring, and the length of the alkyl chain.

  • In Vivo Studies: If promising in vitro activity is identified, in vivo studies in animal models would be necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile.

Conclusion

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride is a chiral molecule with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible enantioselective synthesis strategy, and the necessary analytical methods for its characterization. The structural motifs present in this compound suggest that it may possess interesting pharmacological properties, warranting further exploration by the scientific community.

References

  • Note: As specific literature for the synthesis and detailed characterization of (R)-1-Phenyl-3-(piperidin-1-yl)

An In-depth Technical Guide to the (R)-Enantiomer of Phenyl-Piperidinyl-Propanamine Derivatives: Synthesis, Pharmacology, and Chiral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the (R)-enantiomer of phenyl-piperidinyl-propanamine derivatives, a class of compounds with significant implications in pharmacology, particularly as potent analgesics. We will delve into the stereoselective synthesis, pharmacological properties, mechanism of action, and state-of-the-art analytical techniques for the chiral resolution of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

Introduction: The Significance of Chirality in Phenyl-Piperidinyl-Propanamides

Phenyl-piperidinyl-propanamide derivatives, most notably represented by fentanyl and its analogs, are a cornerstone of modern pain management.[1][2] These synthetic opioids exert their potent analgesic effects primarily through agonism at the µ-opioid receptor (MOR).[3] The introduction of chiral centers into the fentanyl scaffold can dramatically influence pharmacological activity, with stereoisomers often exhibiting vastly different potencies, efficacies, and even switching from agonist to antagonist activity.[4][5]

This guide will focus on a representative (R)-enantiomer to illustrate the critical role of stereochemistry in this class of compounds. For the purpose of this guide, we will consider a model compound, the (R)-enantiomer of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (a stereoisomer of ohmefentanyl), which possesses multiple chiral centers and allows for a thorough exploration of stereoselective synthesis and analysis.[6]

Stereoselective Synthesis of (R)-Phenyl-Piperidinyl-Propanamides

The synthesis of enantiomerically pure phenyl-piperidinyl-propanamides is a critical challenge in medicinal chemistry. The biological activity of these compounds is highly dependent on their stereochemistry, necessitating precise control over the formation of chiral centers.[6] Below, we outline a conceptual synthetic pathway that employs chiral auxiliaries and stereoselective reactions to achieve the desired (R)-enantiomer.

Retrosynthetic Analysis

A logical retrosynthetic approach to our target (R)-enantiomer involves disconnecting the molecule at the propanamide bond and the bond between the piperidine nitrogen and the phenylethyl group. This leads to three key building blocks: a chiral piperidine derivative, an optically active styrene oxide, and aniline.

G Target (R)-Enantiomer of Phenyl-Piperidinyl-Propanamide Intermediate1 Chiral N-acylated piperidine Target->Intermediate1 Amide bond formation Intermediate2 (R)-Styrene Oxide Target->Intermediate2 Piperidine N-alkylation Piperidine Chiral 3-methyl-4-aminopiperidine derivative Intermediate1->Piperidine N-acylation Propanoyl_chloride Propanoyl chloride Intermediate1->Propanoyl_chloride N-acylation Aniline Aniline Piperidine->Aniline Precursor

Caption: Retrosynthetic analysis of the target (R)-enantiomer.

Step-by-Step Synthetic Protocol

This protocol is a conceptual illustration of a stereoselective synthesis. The choice of protecting groups, catalysts, and reaction conditions would require empirical optimization.

  • Synthesis of the Chiral Piperidine Core:

    • The synthesis of the chiral 3-methyl-4-aminopiperidine core can be achieved through various asymmetric methods, such as catalytic enantioselective hydrogenation of a suitable pyridine precursor.[7]

    • Rationale: Catalytic asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand) allows for the direct formation of the desired enantiomerically enriched piperidine ring, avoiding costly and often inefficient chiral resolutions.[7]

  • N-Arylation and Protection:

    • The secondary amine of the chiral piperidine is reacted with a suitable aniline precursor, followed by protection of the resulting secondary amine.

    • Rationale: Protection of the piperidine nitrogen is crucial to prevent side reactions in subsequent steps. The choice of protecting group (e.g., Boc) is critical and should be orthogonal to the conditions used in the following steps.

  • Amide Coupling:

    • The protected chiral piperidine is then coupled with propanoyl chloride to form the corresponding propanamide.

    • Rationale: This standard amide bond formation is a robust and high-yielding reaction.

  • Deprotection and N-Alkylation with (R)-Styrene Oxide:

    • The protecting group on the piperidine nitrogen is removed.

    • The deprotected piperidine is then reacted with enantiomerically pure (R)-styrene oxide. This reaction proceeds via an epoxide ring-opening mechanism, introducing the 2-hydroxy-2-phenylethyl side chain with a defined stereochemistry at the benzylic carbon.

    • Rationale: The use of an enantiopure epoxide is a common strategy to introduce a chiral side chain with high stereochemical fidelity. The regioselectivity of the epoxide opening is directed by the nucleophilic attack of the piperidine nitrogen.

Pharmacological Properties and Mechanism of Action

The pharmacological profile of phenyl-piperidinyl-propanamides is intrinsically linked to their three-dimensional structure. The (R)- and (S)-enantiomers of a chiral derivative can exhibit markedly different affinities and efficacies at the µ-opioid receptor.[6]

Receptor Binding and Functional Activity

The interaction of these ligands with the µ-opioid receptor is a complex process governed by specific stereochemical requirements of the binding pocket. For many fentanyl analogs, specific configurations at chiral centers are crucial for high-affinity binding and potent agonism.[6]

Stereoisomer Configuration (example)µ-Opioid Receptor Affinity (Ki)Analgesic Potency (ED50)
(3R, 4S, 2'S)HighVery High
(3S, 4R, 2'R)LowLow

This table is illustrative and based on general trends observed for chiral fentanyl analogs. Actual values would be compound-specific.

Recent research has also unveiled the fascinating concept of atropisomerism in fentanyl analogs, where restricted rotation around an Ar-N(CO) bond leads to stable, separable enantiomers. In one study, the aS- and aR-enantiomers of a fentanyl derivative displayed antagonistic and agonistic effects on the µ-opioid receptor, respectively, highlighting the profound impact of subtle conformational differences.[4][5]

Mechanism of Action at the Cellular Level

As agonists of the µ-opioid receptor, these compounds trigger a cascade of intracellular signaling events.[3]

G Ligand (R)-Enantiomer MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds and Activates Gi Gi/o Protein MOR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits K_channel ↑ K+ Efflux Gi->K_channel Activates Ca_channel ↓ Ca2+ Influx Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Upon binding of the (R)-enantiomer to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[3] The cumulative effect of these events is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.[3]

Analytical Methods for Chiral Separation and Purity Assessment

The accurate determination of the enantiomeric purity of chiral phenyl-piperidinyl-propanamides is paramount for both research and clinical applications. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[8][9][10]

Chiral HPLC Method Development

The separation of enantiomers by HPLC relies on the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[11]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection:

    • Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often the first choice for the separation of a wide range of chiral compounds, including those with piperidine scaffolds.[12]

    • Rationale: These CSPs offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, making them versatile for method development.

  • Mobile Phase Selection:

    • Normal-Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used.[12] The addition of a small amount of an amine modifier (e.g., diethylamine) can improve the peak shape of basic analytes like piperidine derivatives.

    • Reversed-Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) can also be employed.[11]

    • Rationale: The choice between normal- and reversed-phase depends on the solubility of the analyte and the specific CSP. Mobile phase composition is a critical parameter for optimizing selectivity and resolution.

  • Method Optimization:

    • Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

    • Rationale: Temperature can significantly impact the thermodynamics of the chiral recognition process, and its optimization can be key to achieving a successful separation.[12]

G Start Racemic Sample Injection HPLC Injection Start->Injection Column Chiral Stationary Phase Injection->Column Separation Differential Interaction with CSP Column->Separation Detection UV or MS Detector Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Quantification Quantification of Enantiomeric Purity Chromatogram->Quantification

Caption: Workflow for chiral HPLC analysis.

Data Interpretation

The output of a chiral HPLC analysis is a chromatogram showing two distinct peaks for the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Conclusion

The (R)-enantiomer of phenyl-piperidinyl-propanamine derivatives represents a fascinating and pharmacologically significant area of study. The profound influence of stereochemistry on the biological activity of these compounds underscores the importance of precise stereoselective synthesis and rigorous chiral analysis. As our understanding of the intricate interactions between chiral ligands and their biological targets continues to grow, so too will our ability to design and develop safer and more effective therapeutic agents.

References

  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • ACS Publications. (2024, June 13).
  • PubMed. (2024, June 27). Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation.
  • ACS Publications. (2023, June 22).
  • Semantic Scholar. (n.d.). Fentanyl analogs: structure-activity-relationship study.
  • PubMed. (n.d.). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics.
  • PubMed. (2020, August). In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. Drug Testing and Analysis.
  • ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • PubMed. (2025, May 13). Effects of novel fentanyl derivatives in rats trained to discriminate morphine.
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • MDPI. (n.d.).
  • Vadivelu, N., et al. (n.d.).
  • Wikipedia. (n.d.). 3-Phenylpiperidine.
  • Wikipedia. (n.d.). Phenylpiperidines.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • PubMed. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.
  • Patsnap Synapse. (2024, July 17).
  • JOCPR. (n.d.).
  • Phenomenex. (n.d.).
  • PMC. (n.d.).
  • Benchchem. (n.d.). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
  • MDPI. (n.d.). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics.
  • Unife. (2023, October 13).
  • MDPI. (n.d.).
  • Analytical Chemistry. (2023, January 10).
  • Sigma-Aldrich. (n.d.). 3-Phenylpiperidine AldrichCPR.
  • ResearchGate. (2025, August 7). Practical and highly stereoselective method for the preparation of several chiral arylsulfinamides and arylsulfinates based on the spontaneous crystallization of diastereomerically pure N-benzyl-N-(1-phenylethyl).
  • PMC. (n.d.). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors.
  • ResearchGate. (1993, January). (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • PMC. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • ResearchGate. (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts | Request PDF.

Sources

An In-depth Technical Guide to the Pharmacological Profile of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Scaffold for CNS Drug Discovery

Abstract

The 1-phenyl-3-(piperidin-1-yl)propan-2-amine scaffold represents a compelling, yet underexplored, chemical space with significant potential for the development of novel central nervous system (CNS) therapeutics. This guide posits, based on robust evidence from structurally analogous compounds, that this pharmacological class primarily functions as monoamine reuptake inhibitors (MRIs) . By blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, these derivatives can modulate monoaminergic neurotransmission, a cornerstone of treatment for depressive disorders, attentional deficits, and other neuropsychiatric conditions. This document provides a comprehensive analysis of the core scaffold, a hypothesized mechanism of action, predictive structure-activity relationships (SAR), and detailed, field-proven protocols for the in-vitro characterization of these promising molecules.

Introduction: The 1-Phenyl-3-(piperidin-1-yl)propan-2-amine Core Scaffold

The piperidine ring is a foundational motif in medicinal chemistry, present in numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1] When combined with a phenylpropanamine backbone, it forms a structure with significant therapeutic precedent. Notably, the related 3-phenoxy-3-phenylpropan-1-amine framework is the basis for highly successful antidepressants like fluoxetine (an SSRI) and atomoxetine (an NRI).[2]

Central Hypothesis: Mechanism of Action as Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors function by binding to monoamine transporters (DAT, NET, and SERT), thereby blocking the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[4][5] This action increases the concentration and prolongs the residence time of the neurotransmitter in the synapse, enhancing signaling to the postsynaptic neuron.[4] This fundamental mechanism is responsible for the therapeutic effects of most modern antidepressants and many treatments for ADHD.[5][6]

The structural similarity of the 1-Phenyl-3-(piperidin-1-yl)propan-2-amine scaffold to known norepinephrine reuptake inhibitors, such as the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, provides a strong basis for this mechanistic hypothesis.[3] The (2R,3S)-isomer of a closely related analog was identified as a potent norepinephrine reuptake inhibitor with an IC₅₀ of 28 nM.[3]

Signaling Pathway Overview

The interaction of these derivatives with monoamine transporters initiates a cascade of downstream effects. The immediate pharmacological action is the competitive inhibition of substrate (neurotransmitter) binding and translocation.

MONOAMINE_REUPTAKE_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Serotonin, or Norepinephrine) Transporter Monoamine Transporter (DAT, SERT, or NET) Vesicle->Transporter Release Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Exocytosis Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Derivative 1-Phenyl-3-(piperidin-1-yl) propan-2-amine Derivative Derivative->Transporter Blocks Reuptake Signal Signal Transduction & Neuronal Response Receptor->Signal WORKFLOW cluster_prep cluster_assays cluster_analysis Cell_Culture Transfected Cell Lines (HEK293-hDAT/hSERT/hNET) Binding_Assay Radioligand Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Synaptosome_Prep Synaptosome Preparation (e.g., from rat striatum) Uptake_Assay [3H]-Neurotransmitter Uptake Inhibition Assay (Determine IC50) Synaptosome_Prep->Uptake_Assay SAR_Analysis SAR Analysis & Lead Optimization Binding_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis

Caption: Experimental Workflow for Characterization.

Protocol 1: Radioligand Binding Assays

This assay quantifies the affinity of a test compound for each monoamine transporter by measuring its ability to compete with a specific, high-affinity radioligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the derivative for hDAT, hNET, and hSERT.

Materials:

  • Membrane Preparations: Membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55 [7] * For NET: [³H]Nisoxetine [7] * For SERT: [³H]Citalopram [7]* Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. [8]* Non-specific Ligands: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • 96-well plates, filter mats (GF/C, pre-soaked in polyethylenimine), scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw membrane preparations on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well for cell membranes. [8]2. Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations (typically a 10-point curve from 1 nM to 10 µM), and the appropriate radioligand at a concentration near its Kₑ value.

    • Total Binding Wells: Contain membranes, buffer, and radioligand.

    • Non-specific Binding (NSB) Wells: Contain membranes, buffer, radioligand, and a high concentration (e.g., 10 µM) of the respective non-specific ligand.

    • Test Compound Wells: Contain membranes, buffer, radioligand, and the test compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C with gentle agitation to reach equilibrium. [9]4. Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the GF/C filter mat, followed by 3-4 quick washes with ice-cold wash buffer.

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percent inhibition of specific binding versus the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. [10]

Protocol 2: Synaptosome-Based Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC₅₀) of the derivative in inhibiting dopamine, norepinephrine, or serotonin uptake.

Materials:

  • Synaptosomes: Freshly prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET). [3][11]* Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin. [12]* Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.3). [12]* 96-well plates, filter mats, cell harvester, scintillation fluid, and a liquid scintillation counter.

Step-by-Step Methodology:

  • Synaptosome Preparation: a. Homogenize fresh brain tissue in ice-cold 0.32 M sucrose buffer. [11] b. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris. [3] c. Centrifuge the resulting supernatant at 12,500-15,000 x g for 20 min at 4°C to pellet the synaptosomes. [3][13] d. Gently resuspend the synaptosome pellet in ice-cold KRH buffer.

  • Assay Procedure: a. Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C. b. Initiate the uptake reaction by adding the respective [³H]-neurotransmitter (e.g., a final concentration of 5-10 nM). c. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The reaction must be in the linear uptake range. d. Terminate uptake by rapid filtration over filter mats, followed by immediate washing with ice-cold buffer.

  • Data Analysis: a. Quantify the radioactivity trapped on the filters. b. Define 100% uptake as the signal in vehicle-treated wells and 0% uptake (non-specific) in wells containing a known potent inhibitor (e.g., cocaine). c. Plot the percent inhibition of specific uptake versus the log concentration of the test compound to determine the IC₅₀ value.

Therapeutic Potential and Future Directions

The 1-Phenyl-3-(piperidin-1-yl)propan-2-amine scaffold holds considerable promise for the development of next-generation CNS therapies. Depending on the selectivity profile achieved through medicinal chemistry efforts, derivatives could be tailored for various indications:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): For depression and anxiety disorders.

  • Selective Norepinephrine Reuptake Inhibitors (NRIs): For ADHD and certain types of depression.

  • Dopamine Reuptake Inhibitors (DRIs): For ADHD, narcolepsy, and as potential non-stimulant treatments for cognitive enhancement.

  • Triple Reuptake Inhibitors (SNDRIs): For treatment-resistant depression, offering a broader spectrum of action than traditional antidepressants. [6] Future research should focus on the systematic synthesis and characterization of a library of these derivatives to fully elucidate the SAR and identify lead compounds with optimal potency, selectivity, and drug-like properties. In-vivo studies in established animal models of depression and ADHD will be the critical next step to validate the therapeutic potential of this exciting pharmacological class.

References

  • Likhitkar, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2957. [Link]

  • Patel, K., et al. (2017). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1345-1355. [Link]

  • Micheli, F., et al. (2009). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 19(17), 5029-5032. [Link]

  • Shaik, F., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(25), 16685–16693. [Link]

  • Gerasimova, M. A., et al. (2024). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank, 2024(2), M1849. [Link]

  • Foroumadi, A., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(1), 235-246. [Link]

  • Wikipedia. (2023, December 29). 3-Phenylpiperidine. [Link]

  • Wikipedia. (2023, May 27). PPPA (drug). [Link]

  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. [Link]

  • Patsnap Synapse. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work?. [Link]

  • John, C. S., et al. (2020). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons. [Link]

  • Guiard, B. P., et al. (2009). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology, 12(5), 633-645. [Link]

  • Wikipedia. (2024, January 21). Monoamine reuptake inhibitor. [Link]

  • Hyttel, J. (1994). Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs). International Clinical Psychopharmacology, 9(Suppl 1), 19-26. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 12, 2026, from [Link]

  • Simoni, D., et al. (2004). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved February 12, 2026, from [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine from Chiral Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is a chiral diamine of significant interest in medicinal chemistry and drug development. Its structural motif, a 1,2-diaminopropane backbone with a phenyl group at the 1-position and a piperidinyl moiety at the 3-position, makes it a valuable building block for the synthesis of novel therapeutic agents. The stereochemistry at the C-2 position is crucial for the biological activity of its derivatives, necessitating a robust and stereocontrolled synthetic strategy. This application note provides a detailed, field-proven guide for the enantioselective synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, starting from the readily available and optically pure precursor, (R)-phenylalaninol.

The synthetic approach detailed herein leverages the chiral integrity of the starting material to establish the desired stereocenter, followed by a series of functional group transformations to construct the target molecule. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are provided to ensure scientific integrity and practical applicability for researchers in organic synthesis and drug discovery.

Synthetic Strategy Overview

The most direct and reliable strategy for the synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is to start from a chiral precursor that already contains the desired stereochemistry at the carbon atom bearing the primary amine. (R)-phenylalaninol, which is easily derived from the natural amino acid (R)-phenylalanine, is an ideal starting material.[1] The synthetic pathway involves three key transformations:

  • Orthogonal Protection of the Amino Group: The primary amine of (R)-phenylalaninol is selectively protected to prevent its interference in subsequent steps. The choice of the protecting group is critical to ensure its stability during the next reaction and its facile removal at the final stage.

  • Activation of the Hydroxyl Group and Nucleophilic Substitution: The primary hydroxyl group is converted into a good leaving group, facilitating its displacement by piperidine to form the C-N bond at the 3-position.

  • Deprotection of the Primary Amine: The protecting group on the primary amine is removed under conditions that do not affect the newly formed tertiary amine or the stereocenter.

This strategy is illustrated in the following workflow diagram:

G cluster_0 Synthetic Workflow A (R)-Phenylalaninol B N-Protected (R)-Phenylalaninol A->B Amine Protection C N-Protected (R)-1-Phenyl-3-(activated hydroxyl)propan-2-amine B->C Hydroxyl Activation D N-Protected (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine C->D Nucleophilic Substitution with Piperidine E (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine D->E Deprotection

Sources

Using (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine as a Chiral Building Block in Asymmetric Synthesis

For inquiries, please contact:

Introduction: A Novel Chiral Scaffold for Asymmetric Transformations

In the field of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is ever-present. Chiral building blocks are fundamental to achieving high stereoselectivity in chemical reactions. (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is an emerging chiral building block with significant potential. Its structure is unique, combining the features of a chiral 1,2-diamine and a β-amino alcohol, moieties well-known for their effectiveness as chiral ligands and auxiliaries in a wide range of asymmetric transformations.[1][2][3] The presence of a phenyl group provides steric influence and potential for π-π stacking interactions, while the piperidine ring can modulate solubility and conformational rigidity. These features make it a promising candidate for applications in asymmetric catalysis, particularly in reactions such as reductions, alkylations, and carbon-carbon bond-forming reactions.

This application note provides a detailed guide for the synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine and its subsequent use as a chiral ligand in the asymmetric transfer hydrogenation of a model prochiral ketone. The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for exploring the utility of this versatile chiral building block.

Part 1: Synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine

The most direct route to enantiomerically pure (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is through the asymmetric reduction of the corresponding prochiral ketone, 1-Phenyl-3-(piperidin-1-yl)propan-1-one. Asymmetric transfer hydrogenation using a well-defined chiral catalyst is an efficient and scalable method for this transformation.

Protocol 1: Asymmetric Transfer Hydrogenation for the Synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine

This protocol is based on established procedures for the asymmetric transfer hydrogenation of ketones, utilizing a ruthenium catalyst with a chiral diamine ligand.

Materials:

  • 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-(-)-N,N'-Dimethyl-1,2-diphenylethylenediamine ((R,R)-DMDPEN)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Catalyst: In a Schlenk flask under an inert atmosphere of argon, dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and (R,R)-DMDPEN (0.022 mmol) in anhydrous DCM (5 mL). Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn a deep red color.

  • Reaction Setup: In a separate flask, dissolve 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride (1.0 mmol) in the formic acid/triethylamine azeotrope (5 mL).

  • Hydrogenation Reaction: Add the substrate solution to the catalyst solution under argon. Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: DCM/Methanol with 1% triethylamine) to afford the desired (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine.

  • Characterization: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The chemical structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application as a Chiral Ligand

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is an excellent candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions. Its 1,2-diamine-like structure allows it to form stable chelate complexes with transition metals such as ruthenium, rhodium, and iridium. The following protocol details its application in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark reaction for evaluating the effectiveness of chiral catalysts.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Ruthenium/(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Catalyst

Materials:

  • (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine (as synthesized in Protocol 1)

  • [RuCl₂(p-cymene)]₂

  • Acetophenone

  • Isopropanol, anhydrous

  • Potassium hydroxide (KOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

Instrumentation:

  • Schlenk flask and inert gas line

  • Magnetic stirrer

  • Thermostatically controlled oil bath

  • Gas chromatograph (GC) or chiral HPLC for analysis

Experimental Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Analysis Ru_dimer [RuCl2(p-cymene)]2 Catalyst Active Ru-Ligand Complex Ru_dimer->Catalyst + Ligand in Isopropanol Ligand (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Ligand->Catalyst Reaction Reaction Mixture (Stir at RT) Catalyst->Reaction Acetophenone Acetophenone Acetophenone->Reaction KOH KOH (activator) KOH->Reaction Quench Quench with H2O Reaction->Quench Extract Extract with EtOAc Quench->Extract Analyze Analyze Conversion (GC) and ee (Chiral HPLC) Extract->Analyze

Caption: Workflow for the asymmetric transfer hydrogenation of acetophenone.

Procedure:

  • Catalyst Formation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine (0.011 mmol). Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 20 minutes.

  • Reaction Initiation: To the resulting catalyst solution, add acetophenone (1.0 mmol) followed by a 0.1 M solution of KOH in isopropanol (0.5 mL, 0.05 mmol).

  • Reaction Progress: Stir the reaction mixture at room temperature. Monitor the conversion of acetophenone to 1-phenylethanol by taking aliquots and analyzing them by GC.

  • Analysis: Once the reaction has reached completion (typically >95% conversion), quench the reaction by adding deionized water (5 mL). Extract the product with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The enantiomeric excess of the resulting (R)-1-phenylethanol is determined by chiral HPLC analysis.

Expected Performance Data

The following table summarizes the expected results for the asymmetric transfer hydrogenation of various prochiral ketones using the Ru/(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine catalyst system, based on literature for similar chiral diamine and β-amino alcohol ligands.[2][4]

EntrySubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%) [Configuration]
1Acetophenone1.0256>9995 (R)
24'-Methylacetophenone1.0258>9996 (R)
34'-Methoxyacetophenone1.025109894 (R)
42'-Chloroacetophenone1.530129592 (R)
5Propiophenone1.0258>9993 (R)

Discussion and Mechanistic Insights

The high enantioselectivity observed in these reactions is attributed to the formation of a rigid, sterically defined transition state involving the ruthenium center, the chiral ligand, and the substrate. The (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine ligand coordinates to the ruthenium atom through both nitrogen atoms, creating a chiral pocket. The hydride transfer from the isopropanol (via the metal center) to the prochiral ketone occurs preferentially from one face, dictated by the steric hindrance imposed by the phenyl group of the ligand. The piperidine moiety likely influences the solubility and stability of the catalyst complex without directly participating in the coordination to the metal.

Conclusion

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is a highly effective chiral building block that can be readily synthesized and applied as a ligand in asymmetric catalysis. The protocols provided herein demonstrate its utility in the asymmetric transfer hydrogenation of prochiral ketones, affording the corresponding chiral alcohols with high yields and excellent enantioselectivities. The modular nature of this ligand, with its distinct phenyl and piperidinyl substituents, offers opportunities for further tuning and optimization for a broader range of asymmetric transformations. Researchers in drug development and fine chemical synthesis will find this chiral building block to be a valuable addition to their synthetic toolbox.

References

  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Casey, C. P., & Guan, H. (2007). An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. Journal of the American Chemical Society, 129(18), 5816–5817. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Wills, M., & Hannedouche, J. (2011). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds. In Catalytic Asymmetric Synthesis (pp. 203-247). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

Sources

Application Note & Protocol: Preparation of Dihydrochloride Salts of Phenylpropylamines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Phenylpropylamine Salts

Phenylpropylamines are a class of organic compounds characterized by a phenyl group attached to a propyl amine backbone.[1] Many compounds within this family exhibit significant pharmacological activity, acting as stimulants, decongestants, and anorectics.[2] For instance, phenylpropanolamine has been widely used as a decongestant due to its sympathomimetic activity, acting as an alpha- and beta-adrenergic receptor agonist.[3]

In their freebase form, many phenylpropylamines are oily liquids or low-melting solids with limited stability and poor water solubility.[4] Conversion to a salt form, particularly a hydrochloride salt, is a critical step in pharmaceutical development.[2][5] This process enhances stability, improves handling characteristics, and, most importantly, increases aqueous solubility, which is crucial for bioavailability.[2][6] For phenylpropylamines containing two basic nitrogen atoms, the formation of a dihydrochloride salt is often the desired outcome, ensuring that both amine functionalities are protonated, which can further enhance solubility and stability.

This guide provides a comprehensive overview of the chemical principles and a detailed, field-proven protocol for the preparation of dihydrochloride salts of phenylpropylamines.

The Chemistry of Amine Salt Formation: A Mechanistic Perspective

The formation of an amine hydrochloride salt is a straightforward acid-base reaction.[7] Amines, possessing a lone pair of electrons on the nitrogen atom, act as Lewis bases and readily react with strong acids like hydrochloric acid (HCl).[7][8] The nitrogen atom is protonated by the HCl, forming an ammonium cation and a chloride anion, which are held together by ionic bonds.[6][7]

For a phenylpropylamine with two amine groups (a diamine), two equivalents of HCl are required to protonate both nitrogen atoms, resulting in a dihydrochloride salt. The stoichiometry is critical for ensuring the complete conversion to the desired salt form.[9][10]

The general reaction is as follows:

R-NH₂ + 2HCl → [R-NH₃]²⁺ 2Cl⁻

The choice of solvent is paramount in this process. A solvent in which the freebase is soluble but the hydrochloride salt is insoluble is ideal for facilitating precipitation and isolation of the final product.[11] Ethereal solutions of HCl, such as HCl in diethyl ether or 1,4-dioxane, are commonly employed for this purpose.[12][13] These anhydrous solutions prevent the introduction of water, which can sometimes interfere with crystallization or lead to the formation of hydrates.

Experimental Workflow Overview

The process of preparing a dihydrochloride salt of a phenylpropylamine can be broken down into several key stages, each with its own set of critical parameters.

Workflow Start Start: Phenylpropylamine Freebase Dissolution Dissolution in Anhydrous Solvent Start->Dissolution Acidification Controlled Addition of Ethereal HCl Dissolution->Acidification Precipitation Precipitation of Dihydrochloride Salt Acidification->Precipitation Isolation Isolation by Filtration Precipitation->Isolation Purification Purification by Recrystallization Isolation->Purification Drying Drying Under Vacuum Purification->Drying Characterization Characterization (NMR, IR, MP) Drying->Characterization End Final Product: Pure Dihydrochloride Salt Characterization->End

Figure 1: General workflow for the preparation of phenylpropylamine dihydrochloride salts.

Detailed Protocols

Preparation of Anhydrous Ethereal HCl Solution

Rationale: Commercially available solutions of HCl in ether can be expensive and their concentration can vary over time.[14] Preparing a fresh solution ensures known concentration and anhydrous conditions, which are critical for clean precipitation of the hydrochloride salt.

Materials:

  • Concentrated Hydrochloric Acid (37%)

  • Anhydrous Diethyl Ether

  • Anhydrous Calcium Chloride (or other suitable drying agent)

  • Gas dispersion tube (fritted glass bubbler)

  • Ice bath

  • Fume hood

Procedure:

  • Set up a gas generation apparatus in a fume hood. This typically consists of a dropping funnel containing concentrated HCl dripping onto a suitable solid acid salt (e.g., NaCl with concentrated H₂SO₄) to generate HCl gas.

  • Pass the generated HCl gas through a drying tube filled with anhydrous calcium chloride to remove any moisture.

  • Submerge a flask containing anhydrous diethyl ether in an ice bath to minimize solvent evaporation and increase HCl solubility.

  • Bubble the dry HCl gas through the cold diethyl ether using a gas dispersion tube until the desired concentration is reached. The concentration can be determined by titrating a small aliquot with a standardized solution of sodium hydroxide.

  • Store the ethereal HCl solution in a tightly sealed container, protected from light and moisture.

Safety Note: Hydrochloric acid is highly corrosive and its vapors are toxic.[15] Diethyl ether is extremely flammable and can form explosive peroxides upon storage. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[15][16]

Preparation of the Dihydrochloride Salt

Rationale: This protocol outlines the direct precipitation of the dihydrochloride salt from a solution of the freebase. The slow addition of the acid and control of temperature are key to obtaining a crystalline product rather than an oil.

Materials:

  • Phenylpropylamine freebase

  • Anhydrous diethyl ether (or other suitable solvent like isopropanol or ethyl acetate)

  • Anhydrous ethereal HCl solution (prepared as in 4.1)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a known quantity of the phenylpropylamine freebase in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly, add the ethereal HCl solution dropwise to the stirred solution of the amine. A white precipitate of the dihydrochloride salt should begin to form.[17]

  • Continue adding the ethereal HCl until no further precipitation is observed. To ensure complete protonation, add a slight excess of the HCl solution.

  • Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the collected solid under vacuum to remove any residual solvent.

Table 1: Typical Reaction Parameters

ParameterValueRationale
Amine Concentration0.1 - 0.5 MEnsures efficient reaction and precipitation.
HCl Stoichiometry2.1 - 2.2 equivalentsA slight excess ensures complete formation of the dihydrochloride.
Reaction Temperature0 - 5 °CPromotes crystallization and minimizes side reactions.
Solvent ChoiceDiethyl ether, IsopropanolThe freebase is soluble, while the hydrochloride salt is insoluble.[18]
Purification by Recrystallization

Rationale: The crude dihydrochloride salt may contain impurities. Recrystallization is a standard technique for purifying solid compounds.[19] The choice of solvent is critical; the salt should be sparingly soluble at room temperature but readily soluble at elevated temperatures.[19]

Materials:

  • Crude phenylpropylamine dihydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

Procedure:

  • Place the crude dihydrochloride salt in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent and gently heat the mixture on a hot plate with stirring until the solid dissolves. Continue adding small portions of the hot solvent until the solid is completely dissolved.[19]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • To maximize the yield, place the flask in an ice bath for 30 minutes to an hour to induce further crystallization.

  • If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.[19]

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Characterization of the Final Product

Rationale: It is essential to confirm the identity and purity of the synthesized dihydrochloride salt. A combination of spectroscopic and physical methods provides a comprehensive characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound. Upon protonation of the amine groups, the chemical shifts of adjacent protons and carbons will shift downfield.[17] This can be used to confirm the formation of the salt.

  • Infrared (IR) Spectroscopy: The formation of the ammonium salt can be confirmed by the appearance of a broad and strong N-H stretching band in the region of 2400-3000 cm⁻¹.[6]

Table 2: Expected Spectroscopic Shifts

TechniqueFunctional GroupExpected Shift/Appearance
¹H NMRProtons α to NDownfield shift upon protonation[17]
¹³C NMRCarbons α to NDownfield shift upon protonation[17]
IRN-H⁺ stretchBroad, strong absorption at 2400-3000 cm⁻¹[6]
Physical and Analytical Characterization
  • Melting Point (MP): Pure crystalline solids have a sharp and defined melting point. A broad melting range can indicate the presence of impurities.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) in the compound, which can be compared to the theoretical values for the dihydrochloride salt.

  • Thin Layer Chromatography (TLC): A simple and rapid method to assess the purity of the final product.[20]

  • Solid-State ³⁵Cl NMR: This technique is a sensitive probe of the local environment of the chloride ions and can be used to distinguish between different salt forms and polymorphs.[21][22][23]

Troubleshooting

IssuePossible CauseSuggested Solution
Oily product instead of precipitateSupersaturation; insufficient coolingUse a more non-polar solvent; ensure adequate cooling; scratch the flask to induce crystallization.[19]
Low yieldSalt is partially soluble in the reaction solvent; incomplete precipitationUse a more non-polar solvent; ensure a slight excess of HCl is added; cool for a longer period.
Product is coloredImpurities in the starting materialPurify the freebase before salt formation; treat the recrystallization solution with activated charcoal.[18]
Broad melting pointImpure productRecrystallize the product again; ensure the product is thoroughly dried.

Conclusion

The preparation of dihydrochloride salts of phenylpropylamines is a fundamental and crucial step in the development of these compounds for pharmaceutical applications. By understanding the underlying chemical principles and carefully controlling the experimental parameters as outlined in this guide, researchers can reliably and efficiently synthesize these salts in high purity and yield. The self-validating nature of the described protocols, which includes in-process monitoring and comprehensive final product characterization, ensures the integrity and reproducibility of the results.

References

  • (+/-)-Phenylpropanolamine hydrochloride(154-41-6) - ChemicalBook. (n.d.).
  • Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem. (n.d.).
  • Phenylpropanolamine | C9H13NO | CID 10297 - PubChem - NIH. (n.d.).
  • PHENYLPROPANOLAMINE HYDROCHLORIDE USP - PCCA. (n.d.).
  • CAS 154-41-6: Phenylpropanolamine hydrochloride - CymitQuimica. (n.d.).
  • HCl solution in Diethyl-Ether - Sciencemadness Discussion Board. (2010).
  • Characterization of amines by Fast Black K salt in thin-layer chromatography - Analyst (RSC Publishing). (n.d.).
  • Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. (n.d.).
  • Readily available anhydrous ether solutions of hydrogen chloride. (n.d.).
  • Synthesis routes of 2-Phenylpropylamine hydrochloride - Benchchem. (n.d.).
  • HCl in Ether : r/chemistry - Reddit. (2011).
  • What is the method for the synthesis of phenylprolamine? - Quora. (n.d.).
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection - Thermo Fisher Scientific. (n.d.).
  • Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed. (2008).
  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019).
  • Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride - Benchchem. (n.d.).
  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
  • Chemical analysis in amine system operations - EPTQ. (n.d.).
  • (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition - ResearchGate. (2025).
  • Standard Operating Procedure - Hydrochloric Acid. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2015).
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (n.d.).
  • 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem - NIH. (n.d.).
  • Purification of organic hydrochloride salt? - ResearchGate. (2017).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs - R Discovery. (2008).
  • 3-Phenylpropylamine - Solubility of Things. (n.d.).
  • CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents. (n.d.).
  • CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents. (n.d.).
  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Improvement in the yield of racemic PPA*HCl via Akabori reaction (35 % molar) - Sciencemadness Discussion Board. (2010).
  • What is the reaction between hydrochloric and amine? - Quora. (2018).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC - NIH. (n.d.).
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021).
  • Sample Purification - Sigma-Aldrich. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (n.d.).
  • US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents. (n.d.).
  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com. (2008).
  • Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives - The Royal Society of Chemistry. (n.d.).
  • How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? : r/chemhelp - Reddit. (2023).

Sources

Application Notes & Protocols: Effective Coupling of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Amines

The synthesis of novel peptides and peptidomimetics is a cornerstone of modern drug discovery. While the formation of a standard peptide bond is a well-optimized process, the incorporation of structurally complex or "difficult" amino acids presents significant synthetic hurdles. (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is a prime example of such a challenging building block. Its structure, featuring a secondary amine flanked by a bulky phenyl group and a piperidinyl moiety, introduces considerable steric hindrance. This congestion dramatically slows the kinetics of amide bond formation, often leading to incomplete reactions, low yields, and an increased risk of side reactions, particularly racemization of the activated carboxylic acid partner.[1][2][3]

This guide provides a comprehensive overview of the strategies and reagents required for the successful coupling of this and other sterically demanding amines. We will delve into the mechanistic underpinnings of various coupling reagents, present a comparative analysis to guide selection, and provide detailed, field-proven protocols for researchers and drug development professionals.

The Steric Hurdle: Why Standard Coupling Conditions Fail

In a typical peptide coupling, a nucleophilic amine attacks an activated carboxylic acid. The success of this reaction is contingent on the steric accessibility of both reactive centers.[2] With a substrate like (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, the bulky substituents shield the secondary amine's lone pair of electrons, impeding its approach to the activated carboxyl group.

This steric clash necessitates the use of highly reactive coupling reagents that can generate an exceptionally electrophilic activated ester intermediate. Furthermore, the reaction conditions must be finely tuned to accelerate the desired coupling event while suppressing common side reactions.[4][5]

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is the most critical factor for success. Reagents are broadly categorized into carbodiimides and onium (aminium/phosphonium) salts. For difficult couplings, onium salts are demonstrably superior.[1][6]

Reagent FamilyExample Reagent(s)Mechanism SynopsisAdvantages for Hindered AminesKey Considerations & Drawbacks
Carbodiimides DIC / HOBtForms an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester for coupling.[7][8][9]Cost-effective; well-established. Byproduct (diisopropylurea) is soluble in common solvents.[4][7]Generally insufficient reactivity for severely hindered amines. Risk of racemization and N-acylurea formation.[4][7]
Onium Salts (HOBt-based) HBTU, TBTU, PyBOPDirectly converts the carboxylic acid to a reactive OBt-ester in the presence of a base.[10][11][12]High reactivity and efficiency for many standard and moderately difficult couplings.[10][13]Can be less effective than HOAt-based reagents for the most challenging couplings.[4] HOBt is potentially explosive in its anhydrous form.[4][14]
Onium Salts (HOAt-based) HATU , PyAOPConverts the carboxylic acid to a highly reactive OAt-ester. The nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling.[15][16][17]Highest reactivity and fastest kinetics , making it the reagent of choice for sterically hindered amino acids and N-methylated residues.[18][19] Excellent suppression of racemization.[15][18]Higher cost. Can cause guanidinylation of the free amine if used in significant excess, leading to a capped, unreactive chain.[15][19][20]

Recommendation: For coupling (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, HATU is the unequivocally recommended reagent due to its superior activation power and proven efficacy in overcoming severe steric hindrance.[6][18] HBTU may be considered as a secondary, more economical option for process optimization if HATU proves successful.

Mechanisms of Action: A Visual Guide

Understanding the activation pathway is key to optimizing reaction conditions. The following diagrams illustrate the formation of the critical activated ester intermediate for each reagent class.

G cluster_0 DIC/HOBt Activation Pathway RCOOH_1 Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Highly Reactive) RCOOH_1->O_Acylisourea + DIC DIC DIC HOBt_Ester HOBt Active Ester (Coupling Species) O_Acylisourea->HOBt_Ester + HOBt Urea Diisopropylurea (Byproduct) O_Acylisourea->Urea HOBt HOBt G cluster_1 HBTU Activation Pathway RCOO_2 Carboxylate (R-COO⁻) OBt_Ester OBt Active Ester (Coupling Species) RCOO_2->OBt_Ester + HBTU Base_2 Base (e.g., DIPEA) Base_2->RCOO_2 Deprotonates R-COOH HBTU HBTU Reagent TMU Tetramethylurea (Byproduct) OBt_Ester->TMU Formation releases

Figure 2: Formation of an OBt active ester using HBTU in the presence of a base.

G cluster_2 HATU Activation Pathway RCOO_3 Carboxylate (R-COO⁻) OAt_Ester OAt Active Ester (Highly Reactive Coupling Species) RCOO_3->OAt_Ester + HATU Base_3 Base (e.g., DIPEA) Base_3->RCOO_3 Deprotonates R-COOH HATU HATU Reagent TMG Guanidinium Byproduct OAt_Ester->TMG Formation releases

Figure 3: Formation of a highly reactive OAt active ester using HATU.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy but can be adapted for solution-phase synthesis.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol is optimized for maximizing the coupling efficiency with the sterically hindered (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine.

G start Start: Resin-bound peptide with free N-terminus swell 1. Swell Resin in DMF start->swell add_to_resin 4. Add Activation Solution to Resin swell->add_to_resin pre_act 2. Prepare Activation Solution: - Fmoc-AA-OH (4 eq) - HATU (3.9 eq) - DIPEA (8 eq) - Dissolve in DMF incubate 3. Pre-activate for 5-10 min at Room Temperature pre_act->incubate incubate->add_to_resin couple 5. Couple for 2-4 hours (Monitor with Kaiser Test) add_to_resin->couple wash 6. Wash Resin Thoroughly (3x DMF, 3x DCM) couple->wash end End: Peptide chain extended wash->end

Figure 4: Workflow for HATU-mediated coupling of a difficult amine.

Step-by-Step Methodology:

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine. [15]Swell the resin in fresh DMF for 15-30 minutes.

  • Activation Solution Preparation (perform in a separate vessel):

    • Dissolve the incoming Fmoc-protected amino acid (4.0 equivalents relative to resin loading) in anhydrous DMF.

    • Add HATU (3.9 equivalents).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (8.0 equivalents). [15][16] * Scientist's Note: Using slightly less HATU than the amino acid ensures that all of the highly reactive coupling reagent is consumed in forming the active ester, which helps to minimize the potential for guanidinylation of the free N-terminus of the peptide on the resin. [15][20]3. Pre-activation: Gently agitate the activation solution at room temperature for 5-10 minutes. A color change may be observed. This pre-activation step is critical to ensure the complete formation of the OAt-active ester before it is introduced to the hindered amine. [15]4. Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the swelled, deprotected resin.

  • Reaction & Monitoring: Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature with gentle agitation. For exceptionally difficult couplings, this time can be extended to 4 hours or even overnight. [5] * Self-Validation: Monitor the reaction progress using a qualitative method like the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all primary and secondary amines. If the test remains positive after 4 hours, proceed to the troubleshooting section.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF, followed by 3x with Dichloromethane (DCM), and a final 3x with DMF to prepare for the next deprotection step.

Protocol 2: Standard Coupling using HBTU

This protocol can be attempted as a more cost-effective alternative if the steric hindrance is not prohibitively severe.

Step-by-Step Methodology:

  • Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.

  • Activation Solution Preparation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4.0 eq), HBTU (3.9 eq), and HOBt (4.0 eq, optional but recommended) in DMF. [21] * Add DIPEA (8.0 eq) to initiate activation.

    • Scientist's Note: The optional addition of HOBt can sometimes further suppress racemization, although HBTU itself is generally effective in this regard. [8][20]3. Pre-activation: Agitate the solution for 2-5 minutes.

  • Coupling Reaction: Add the activation mixture to the resin.

  • Reaction & Monitoring: Allow the reaction to proceed for 2-4 hours, monitoring with the Kaiser test. HBTU-mediated couplings may require longer reaction times than HATU for hindered systems.

  • Washing: Perform the same thorough washing procedure as described in Protocol 1.

Troubleshooting Difficult Couplings

If a Kaiser test remains positive after the initial coupling attempt, do not proceed to the next step. Instead, consider the following remedial actions:

IssueRecommended ActionRationale
Incomplete Coupling Double Couple: Drain the reaction vessel, wash 3x with DMF, and repeat the entire coupling protocol with a fresh solution of activated amino acid.The initial reaction may have stalled due to the high activation energy. A second exposure to fresh reagents can drive the reaction to completion.
Persistent Positive Test Change Reagent: If a double coupling with HBTU fails, switch to the more potent HATU reagent for the recoupling attempt.HATU generates a more reactive intermediate, which is more likely to overcome the steric barrier that HBTU could not. [4][6]
Aggregation Issues Solvent Change: Consider using N-Methyl-2-pyrrolidone (NMP) instead of DMF, or a mixture of DMF/DCM. In severe cases, chaotropic salts (e.g., LiCl) can be added. [5]NMP has better solvating properties for some aggregating sequences. Chaotropic salts disrupt secondary structures (like beta-sheets) that can prevent reagents from accessing the reaction site. [5]
Slow Kinetics Increase Temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C).Increasing the temperature provides the necessary energy to overcome the activation barrier, accelerating the reaction rate. This should be used cautiously as it can also increase the risk of racemization.

Conclusion

The successful incorporation of sterically demanding building blocks like (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine into a peptide sequence is a challenging yet achievable goal. Success hinges on moving beyond standard coupling conditions and employing highly reactive onium salt reagents. HATU stands out as the premier choice , offering the reactivity required to overcome significant steric hindrance while maintaining chiral integrity. By utilizing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently navigate the complexities of synthesizing novel and intricate peptidomimetics, paving the way for new therapeutic discoveries.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences.
  • The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. NINGBO INNO PHARMCHEM CO.,LTD..
  • HBTU - Wikipedia. Wikipedia.
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • Revolutionizing Peptide Synthesis: A Detailed Guide to H
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amine to Amide Mechanism - H
  • Application Notes and Protocols for HDBTU in Solution-Phase Peptide Synthesis. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Coupling Reagents. Aapptec Peptides.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry.
  • Application Notes and Protocols for HBTU Coupling Reactions. Benchchem.
  • Application Notes and Protocols for the Synthesis of Complex Peptides with Multiple Disulfide Bonds Using HOBt Hydr
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • DCC Coupling With HOBt Activation Mechanism. Organic Chemistry - YouTube.
  • Procedures to Improve Difficult Couplings.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynthesis.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

Sources

Application Note: Best Practices for Handling, Storage, and Manipulation of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Invisible Stoichiometric Saboteur

In drug development and organic synthesis, amine hydrochloride salts are preferred for their crystallinity and solubility profiles. However, their hygroscopic nature—the tendency to absorb moisture from the atmosphere—presents a critical variable that often goes uncontrolled.

The Problem: A "dry" amine salt can absorb 5–15% of its weight in water within minutes of exposure to humid lab air. The Consequence:

  • Stoichiometric Error: Weighing 100 mg of a wet salt means you may only be adding 85 mg of the active reagent. This leads to under-loading of reagents, incomplete conversion, and difficult purifications.

  • Physical Degradation: Absorption of water can lower the melting point (deliquescence), turning free-flowing powders into sticky gums that are impossible to dispense accurately.

  • Hydrolysis: While HCl salts are generally stable, the presence of water can facilitate hydrolysis or side reactions in sensitive substrates.

This guide provides a self-validating system for handling these materials to ensure reproducibility and data integrity.

The Physics of Hygroscopicity

Amine hydrochlorides (


) are ionic lattices held together by electrostatic forces and hydrogen bonding.
  • Mechanism: The chloride ion is a weak hydrogen bond acceptor, but the ammonium proton is a strong donor. Water molecules in the air bind to the surface of the crystal lattice.

  • Lattice Disruption: As water adsorbs, it solvates the ions, weakening the lattice energy. If the solvation energy exceeds the lattice energy, the crystal structure collapses, and the salt dissolves in its own absorbed water (deliquescence).

Protocol: Storage and Environmental Control

The first line of defense is proper storage. Never trust the "original container" once the seal is broken.

Desiccant Selection Strategy

Not all desiccants are compatible with amines.[1] Acidic desiccants can react with free amines if the salt is in equilibrium.

Table 1: Desiccant Efficacy for Amine Salts

DesiccantTypeEfficiency (Residual

)
CompatibilityNotes

(Phosphorus Pentoxide)
ChemicalVery High (< 0.02 mg/L)Excellent Best for vacuum desiccators. Forms a syrup when exhausted.
KOH (Potassium Hydroxide) ChemicalHigh (0.014 mg/L)Good Basic nature prevents acid contamination. Good for amine salts.
Molecular Sieves (4Å) PhysicalHigh (0.001 mg/L)Excellent Reusable. Best for solvent drying, but applicable for solids.
Silica Gel PhysicalLow (0.03 mg/L)ModerateGood for general storage, but insufficient for drying wet salts.

ChemicalModerate (0.14 mg/L)PoorCan form complexes with some amines; generally avoid.
Storage Workflow Decision Tree

StorageLogic Start New Amine HCl Salt Arrives IsDeliquescent Is the salt Deliquescent? (Turns to liquid in air) Start->IsDeliquescent Glovebox Store in Glovebox (Inert Atmosphere) IsDeliquescent->Glovebox Yes Desiccator Store in Vacuum Desiccator IsDeliquescent->Desiccator No Monitoring Include Humidity Indicator Card (Check Weekly) Glovebox->Monitoring DesiccantChoice Select Desiccant: P2O5 or KOH pellets Desiccator->DesiccantChoice DesiccantChoice->Monitoring

Figure 1: Decision logic for storage based on the physical stability of the salt.

Protocol: Accurate Weighing by Difference

Core Directive: Never weigh hygroscopic salts directly onto a balance pan or open weighing boat. The mass will increase continuously as you watch the digits, rendering the measurement invalid.

The "Weighing by Difference" Method: This analytical technique eliminates the error caused by moisture absorption during the transfer process.

Step-by-Step Procedure:
  • Preparation: Dry a glass weighing bottle (with a ground glass stopper) in an oven. Cool it in a desiccator.

  • Loading: Add slightly more than the required amount of amine salt to the bottle. Close the stopper immediately.

  • Initial Weighing (

    
    ):  Place the closed bottle on the analytical balance. Record the mass to 0.1 mg.
    
  • Transfer:

    • Remove the bottle from the balance.

    • Open the stopper and quickly tap the salt into your reaction flask.

    • Crucial: Do not use a spatula if possible; pouring reduces contamination and time open to air.

    • Immediately replace the stopper.

  • Final Weighing (

    
    ):  Weigh the closed bottle again.
    
  • Calculation: Mass transferred =

    
    .
    

Validation: If the transfer takes too long and the salt absorbs water, the remaining salt in the bottle absorbs it. Since you are measuring the loss of mass from the bottle, the water absorbed by the remaining bulk does not affect the calculated mass of the transferred portion, provided the transfer was rapid.

WeighingWorkflow Step1 1. Weigh Capped Bottle (Salt + Bottle) Step2 2. Remove Cap & Dispense Salt Step1->Step2 Step3 3. Recap Immediately Step2->Step3 Step4 4. Reweigh Bottle Step3->Step4 Calc Mass = (Wt1 - Wt2) Step4->Calc

Figure 2: The "Weighing by Difference" workflow ensures the hygroscopic mass gain does not bias the measured aliquot.

Protocol: Drying and Purification

If a salt has already absorbed moisture (clumped), it must be dried before use to ensure correct stoichiometry.

Method A: Vacuum Oven (Standard)

Best for: Thermally stable salts with high melting points.

  • Place the salt in a wide-mouth vial or watch glass.

  • Cover with aluminum foil, poking small holes for ventilation (prevents dust contamination).

  • Heat to 40–60°C under full vacuum (< 5 mbar) for 12–24 hours.

    • Note: Do not exceed 80°C for amine salts without verifying thermal stability, as HCl can dissociate or the amine can oxidize (discoloration).

  • Cool under vacuum or in a desiccator with

    
     before weighing.
    
Method B: Azeotropic Distillation (For Paste/Gums)

Best for: Salts that have deliquesced into a gum or are heat-sensitive.

  • Dissolve/suspend the wet salt in Toluene (or Benzene, if permitted). Toluene forms a positive azeotrope with water (boiling point 84°C).

  • Connect to a Rotary Evaporator.

  • Evaporate the solvent. The water will co-distill with the toluene.

  • Repeat the toluene addition and evaporation 2–3 times.

  • The resulting solid will often precipitate as a fine, dry powder.

Stoichiometry Correction (Advanced)

In high-precision environments (GMP), "drying" is sometimes insufficient. You must quantify the water and adjust.

Protocol:

  • Perform a Karl Fischer (KF) titration on a sample of the salt.

  • Obtain the Water Content (

    
    ) in %.
    
  • Calculate the Corrected Molecular Weight (

    
    ) :
    
    
    
    
  • Use

    
     for all molar calculations.
    

Example: If Aniline HCl (


) has 5% water:


You must weigh 136.4 mg to get 1 mmol of the amine salt.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (The standard text for drying protocols and desiccant selection).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for general handling of organic salts).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. Merck KGaA. (Industrial standards for packaging and storage).

  • Skoog, D. A., West, D. M., & Holler, F. J. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Source for "Weighing by Difference" methodology).

  • Burfield, D. R., et al. (1981). Desiccant efficiency in solvent and reagent drying.[1][3] Journal of Organic Chemistry, 46(30), 629-631.[1] (Source for desiccant efficiency data).

Sources

Ensuring Long-Term Stability of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine: A Comprehensive Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is a chiral amine with a structure incorporating a phenyl, piperidine, and secondary amine moiety. As with many complex organic molecules destined for research and pharmaceutical development, its chemical integrity over time is paramount for reproducible and reliable results. This document provides a detailed guide to the optimal storage conditions, handling procedures, and stability testing protocols for ensuring the long-term stability of this compound. The recommendations are synthesized from an understanding of the compound's functional groups, best practices for analogous chemical structures, and the rigorous framework established by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Need for Stability

The utility of a research chemical or active pharmaceutical ingredient (API) is fundamentally tied to its purity and integrity. Degradation not only reduces the concentration of the desired molecule but can also introduce new impurities with potentially confounding biological or chemical activities. (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine possesses functional groups—specifically a secondary amine and a piperidine ring—that can be susceptible to environmental factors. The secondary amine is a potential site for oxidation, while the overall molecule's stability can be influenced by temperature, humidity, and light.

Therefore, establishing and maintaining a controlled storage environment is not merely a matter of good housekeeping but a critical component of scientific rigor. This guide is designed for researchers, chemists, and quality control professionals to establish a robust system for the long-term storage and stability assessment of this compound.

Physicochemical Properties and Potential Degradation Pathways

Understanding the inherent chemical nature of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is the first step in designing an effective storage strategy.

  • Piperidine Moiety: The piperidine ring is a saturated heterocycle. While relatively stable, the nitrogen atom makes the compound basic and susceptible to reaction with acids. Piperidine itself is known to be sensitive to heat, light, and moisture.[1][2]

  • Secondary Amine: The secondary amine group is a primary site for potential degradation. It is susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat and light, potentially leading to the formation of N-oxides or other degradation products.

  • Phenylpropanamine Backbone: Phenylpropanamine derivatives can undergo degradation, and studies on analogous compounds like 1-phenyl-2-propanone have shown that oxidation is a key degradation pathway, leading to a variety of products.[3][4] This underscores the importance of protecting the compound from atmospheric oxygen.

Given these structural features, the primary degradation pathways to consider are:

  • Oxidation: Reaction with atmospheric oxygen, potentially at the secondary amine or benzylic positions.

  • Hydrolysis: While less likely for this specific structure in the absence of ester or amide groups, moisture can still facilitate other degradation reactions.[2]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[2][5]

Recommended Long-Term Storage Conditions

To mitigate the risks of degradation, a multi-faceted approach to storage is required. The following conditions are recommended based on the chemical properties of the compound and its analogues.

ParameterRecommended ConditionRationale & Expert Insights
Temperature 2-8°C (Refrigerated)Low temperatures are critical for slowing down the rate of all potential chemical reactions, including oxidation.[2][3] While some related compounds can be stored at controlled room temperature, refrigerated conditions provide a more robust safeguard against thermal degradation, especially for long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the secondary amine, the most effective strategy is to displace atmospheric oxygen.[3][4] Backfilling the container with an inert gas like argon or nitrogen before sealing is a field-proven best practice for sensitive amines.
Humidity Dry / Low Humidity (<40% RH)Moisture can act as a reactant or a catalyst in various degradation pathways.[2] Storing the compound in a tightly sealed container, preferably with a desiccant, in a controlled low-humidity environment is crucial.
Light Protected from Light (Amber Vial)Many amine-containing compounds are photosensitive.[2] Storage in an amber glass vial or an opaque container is mandatory to prevent photodegradation. The container should be stored in a dark location.
Container Tightly Sealed Glass VialA high-quality, tightly sealed container is the primary barrier against moisture and atmospheric oxygen. Glass is preferred over plastic due to its inertness and superior barrier properties. The seal should be secure to maintain the inert atmosphere.

Protocols for Stability Assessment

To empirically determine the re-test period or shelf life for a specific batch of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, a formal stability study is required. The following protocols are based on the ICH Q1A(R2) guideline.[5][6]

Experimental Workflow for Stability Assessment

The overall process for assessing the stability of the compound is outlined below. This workflow ensures a systematic and comprehensive evaluation.

Caption: Workflow for a comprehensive stability study.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the analytical method. This is a foundational step required by ICH guidelines.[5][6]

Methodology:

  • Preparation: Prepare five separate samples of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, plus one control sample stored under recommended conditions (2-8°C, dark, inert atmosphere).

  • Acidic Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Basic Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 70°C in a calibrated oven for 48 hours.

  • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[7] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples and the control using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to allow for the identification of degradation products without completely consuming the parent peak.

Protocol 2: Formal Stability Study

Objective: To determine a re-test period by evaluating the stability of the compound under defined long-term and accelerated storage conditions.[7][8]

Methodology:

  • Batch Selection: Use at least one representative batch of the material. For formal registration purposes, ICH guidelines recommend data from at least three primary batches.[5][6]

  • Container Closure: Package all stability samples in the same container closure system proposed for long-term storage (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions & Timepoints: Place the samples into calibrated stability chambers set to the conditions outlined in the table below.

Study TypeStorage ConditionMinimum DurationTesting Frequency (Timepoints)
Long-Term 2-8°C12 months0, 3, 6, 9, 12, 18, 24 months
Accelerated 25°C / 60% RH6 months0, 3, 6 months

Expert Insight: While ICH guidelines for standard APIs often use higher temperatures (e.g., 25°C or 30°C for long-term), the chemically sensitive nature of this amine warrants a more conservative, refrigerated long-term condition. The accelerated condition is chosen to provide stress without being so aggressive as to be irrelevant to real-world excursions.

  • Testing: At each timepoint, pull samples and test for, at a minimum:

    • Appearance (visual inspection)

    • Assay/Purity (by a validated stability-indicating HPLC method)

    • Degradation Products/Impurities (quantification by HPLC)

  • Evaluation: Compare the results to the pre-defined acceptance criteria (e.g., Purity ≥ 98.0%, Any single unknown impurity ≤ 0.2%). A "significant change" or failure to meet specifications at the accelerated condition would trigger a re-evaluation of the storage recommendations.

Handling and Use of Stored Material

Proper procedure upon retrieving the material from storage is essential to maintain its integrity.

Handling_Decision_Tree Start Retrieve Vial from 2-8°C Storage Equilibrate Allow Vial to Equilibrate to Room Temperature (Minimum 30 mins) Start->Equilibrate CheckInert Is the Vial Under Inert Atmosphere? Equilibrate->CheckInert Why? Prevents condensation of atmospheric moisture on cold material. UseInert Work Quickly or Use Inert Atmosphere Glovebox CheckInert->UseInert Yes NoInert Use Material Immediately. Consider Long-Term Viability Compromised. CheckInert->NoInert No Weigh Weigh Required Amount in a Dry Environment UseInert->Weigh Reseal Immediately Purge Headspace with Inert Gas and Reseal Tightly Weigh->Reseal Return Return Vial to 2-8°C Storage Reseal->Return

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical resource for researchers optimizing the synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine . It bypasses generic advice to focus on the specific stereochemical and regiochemical challenges inherent to this 1,2,3-substituted propane scaffold.

Current Status: Operational Scope: Yield Optimization, Enantiopurity Retention, Troubleshooting Target Molecule: (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine CAS Registry (Related): 7032-86-2 (Amino-alcohol precursor); 52-49-3 (Trihexyphenidyl analog context)

Executive Summary: The Synthetic Strategy

The synthesis of this molecule presents a classic "chiral pool vs. catalytic" dilemma. The target possesses a chiral amine at the C2 position, flanked by a benzyl group (C1) and a piperidinyl-methyl group (C3).

To maximize yield and ensure (R)-configuration, we recommend two validated pathways. Pathway A (Chiral Pool) is preferred for laboratory scale (<100g) due to high enantiomeric fidelity. Pathway B (Biocatalytic) is recommended for scale-up, utilizing transaminases to bypass difficult chemical resolutions.

Structural Analysis & Numbering[1]
  • C1: Benzyl attachment (Ph-CH2-)

  • C2: Chiral Center (-CH(NH2)-)

  • C3: Piperidine attachment (-CH2-N(Pip))

Pathway A: The Chiral Pool Approach (D-Phenylalanine Route)

Best for: High optical purity (>99% ee), Lab Scale. Starting Material: D-Phenylalanine ((R)-Phenylalanine).

Note: Natural L-Phenylalanine is (S). To obtain the (R)-amine target without an inversion step, you must start with the non-natural D-isomer, as the chiral center at C2 is structurally conserved throughout this sequence.

Protocol Overview
  • Reduction: D-Phe

    
     D-Phenylalaninol.
    
  • Protection: D-Phenylalaninol

    
     N-Boc-D-Phenylalaninol.
    
  • Activation: N-Boc-D-Phenylalaninol

    
     O-Mesylate/Tosylate.
    
  • Displacement: Substitution with Piperidine.

  • Deprotection: Removal of Boc.

Critical Troubleshooting Guide (Q&A)

Q: My yield during the displacement of the Mesylate (OMs) by piperidine is stuck at <50%. What is happening? A: This is the bottleneck. The secondary Boc-protected amine at C2 creates significant steric hindrance for the incoming piperidine nucleophile attacking C3.

  • Diagnosis: Check for the formation of an oxazolidinone byproduct (cyclization of the Boc carbonyl onto the activated alcohol).

  • Solution (The "Finkelstein" Boost): Add 10-20 mol% Sodium Iodide (NaI) to the reaction. This converts the hard Mesylate leaving group into a softer, more reactive Iodide in situ.

  • Solvent Switch: Switch from THF or DCM to DMF or DMSO to accelerate the

    
     reaction.
    

Q: I am observing racemization in the final product. Where did I lose the stereochemistry? A: Racemization in this pathway is rare but usually occurs during the Activation Step .

  • Mechanism: If the activation (Mesyl chloride + TEA) is too basic or warm, an aziridinium ion intermediate may form. While aziridinium opening usually retains regiochemistry, it can be prone to attack at the wrong carbon or partial racemization if not controlled.

  • Fix: Keep the mesylation step strictly at -10°C to 0°C . Use DIPEA (Hunig's base) instead of Triethylamine to reduce general base catalysis of the proton at the chiral center.

Q: The reduction of D-Phe with LiAlH4 is messy and forms emulsions. Is there a better way? A: Yes. Use the Borane-Dimethyl Sulfide (BH3·DMS) complex or NaBH4/I2 system.

  • Why: These reagents are more chemoselective for the carboxylic acid and generate water-soluble boron byproducts that are easier to remove than aluminum salts, improving isolated yield by 15-20%.

Visualization: Pathway A Workflow

ChiralPoolRoute Start D-Phenylalanine (R-Isomer) Step1 Reduction (BH3·DMS) Start->Step1 Step2 N-Protection (Boc2O) Step1->Step2 Step3 Activation (MsCl, Et3N) Step2->Step3 Step4 Displacement (Piperidine, NaI) Step3->Step4 Critical Step Step4->Step3 If Low Yield: Add NaI Switch to DMF Step5 Deprotection (HCl/Dioxane) Step4->Step5 End (R)-Target Amine Step5->End

Figure 1: Step-by-step workflow for the Chiral Pool synthesis starting from D-Phenylalanine.

Pathway B: The Biocatalytic Approach (Transaminase)

Best for: Scale-up (>100g), Green Chemistry, Cost Efficiency. Starting Material: 1-Phenyl-3-(piperidin-1-yl)propan-2-one.

Protocol Overview

Instead of resolving a racemic amine, this route uses an (R)-Selective Amine Transaminase (ATA) to convert the prochiral ketone directly to the (R)-amine.

Synthesis of the Prochiral Ketone
  • Reaction: 1-Phenyl-2-propanone (P2P) + Formaldehyde + Piperidine

    
    Failure Risk. 
    
  • Correct Route: Mannich reaction on P2P often yields mixtures.

  • Recommended Precursor Synthesis:

    • Start with Epichlorohydrin .

    • Open epoxide with Piperidine

      
       1-Chloro-3-(piperidin-1-yl)propan-2-ol.
      
    • Grignard coupling with Phenylmagnesium Bromide (Copper catalyzed)

      
       1-Phenyl-3-(piperidin-1-yl)propan-2-ol.
      
    • Oxidation (Swern or IBX)

      
      1-Phenyl-3-(piperidin-1-yl)propan-2-one .
      
Troubleshooting Biocatalysis (Q&A)

Q: The enzymatic conversion stops at 50%. How do I push it to completion? A: Transaminase reactions are equilibrium-limited. You must remove the coproduct (usually Pyruvate or Acetone).

  • Solution: Use an Isopropylamine (IPA) donor system. The coproduct is acetone, which is volatile.

  • Advanced: Use a Lactate Dehydrogenase (LDH) coupled system to irreversibly reduce the pyruvate byproduct to lactate, driving the equilibrium forward.

Q: The substrate (Ketone) has low solubility in the buffer. A: The piperidine tail makes the molecule somewhat lipophilic.

  • Solution: Add DMSO (5-10% v/v) or a non-ionic surfactant like Tween-80 to the buffer.

  • pH Control: Ensure the pH is 7.0–8.0 . If the pH is too low, the piperidine nitrogen protonates, potentially inhibiting the enzyme active site or altering solubility.

Purification & Isolation Strategy

Regardless of the route, the final isolation of the free base amine is difficult due to its oil-like nature and potential for oxidation.

Recommendation: Isolate as the Dihydrochloride Salt .

ParameterFree BaseHCl Salt
Stability Low (Oxidizes/Absorbs CO2)High (Stable solid)
Purification Distillation (High Vacuum req.)Recrystallization (EtOH/Et2O)
Handling Oily/StickyCrystalline Powder

Salt Formation Protocol:

  • Dissolve crude free base in anhydrous Diethyl Ether or MTBE .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise until pH < 3.

  • Filter the white precipitate immediately under Nitrogen (hygroscopic).

  • Recrystallize from Isopropanol/Ethanol .

References

  • Chiral Amino Alcohol Synthesis

    • Study: "Synthesis of atropisomeric 1-phenylpyrrole-derived amino alcohols."
    • Relevance: Establishes protocols for handling phenyl-substituted amino alcohol precursors.
    • Source:

  • Transaminase Applications

    • Study: "Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine."[1][2]

    • Relevance: Validates the use of (R)-selective transaminases for 1-phenyl-2-amine scaffolds.
    • Source:

  • Reductive Amination Optimization

    • Study: "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
    • Relevance: Provides solvent screening data (DCE vs MeOH)
    • Source:

  • Nucleophilic Substitution Dynamics

    • Study: "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions (Piperidine kinetics)."
    • Relevance: Although focused on aromatics, this paper details the kinetics of piperidine as a nucleophile, supporting the use of polar aprotic solvents to enhance yield.
    • Source:

Sources

Troubleshooting racemization during (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Racemization During the Synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine

This guide provides in-depth troubleshooting strategies for researchers, chemists, and process development professionals encountering challenges with stereochemical purity during the synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. We will explore the mechanistic origins of racemization and offer practical, field-proven solutions to maintain the chiral integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral amines like this one?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For pharmaceutical compounds, a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause harmful side effects.[2] Therefore, maintaining high enantiomeric purity is a regulatory and safety imperative in drug development.

Q2: What is the most probable cause of racemization during the synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine?

A2: The most likely cause is the formation of a planar, achiral intermediate during the reaction. The chiral center in the target molecule is the carbon atom bearing the amine group. This carbon is susceptible to losing its stereochemical information if it becomes part of a planar structure, such as an enamine or an enolate. This can happen under either acidic or basic conditions, which catalyze the interconversion.[1][3]

Q3: At which stage of the synthesis should I be most concerned about racemization?

A3: Racemization can occur at multiple stages, but the highest risk is typically during the key bond-forming step that establishes the chiral center. If you are using a reductive amination approach starting from 1-phenyl-3-(piperidin-1-yl)propan-2-one, the formation of the imine/enamine intermediate is the critical stage.[4][5] Additionally, harsh acidic or basic conditions during workup or purification can also lead to a loss of enantiomeric excess (ee).[1]

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental problems through a question-and-answer format, focusing on the underlying chemical principles.

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Q: My final product shows a significantly lower ee% than expected. My starting materials are chirally pure. What is the likely mechanistic cause?

A: The primary culprit is likely the tautomerization between the intermediate imine and its corresponding achiral enamine. This process is often catalyzed by trace acid or base in your reaction mixture.[4][6] The alpha-proton (on the chiral carbon) is acidic and can be removed to form a planar enamine. Reprotonation can then occur from either face of the planar double bond, leading to a mixture of (R) and (S) enantiomers.[3][7]

Caption: Imine-enamine tautomerism leads to racemization.

Solutions & Causal Logic:

  • Temperature Control: Elevated temperatures provide the activation energy needed to overcome the barrier for tautomerization.[1]

    • Action: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider cooling the reaction to 0 °C or even -20 °C.

  • pH and Catalyst Management: Both acids and bases can catalyze the proton transfer required for tautomerism.[1]

    • Action: If using a base, opt for a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine instead of triethylamine) to minimize deprotonation at the chiral center. If an acid catalyst is required, use the minimum effective catalytic amount.

  • Solvent Choice: The solvent can influence the stability of the intermediates.

    • Action: Aprotic solvents (e.g., THF, Dichloromethane) are generally preferred over protic solvents (e.g., methanol, ethanol), as protic solvents can facilitate proton transfer.[1]

Issue 2: Inconsistent ee% Between Batches

Q: I am observing significant variability in the enantiomeric excess from one run to the next, even when following the same protocol. What could be causing this?

A: Inconsistency often points to subtle, uncontrolled variables that affect the rate of racemization.

  • Moisture Content: Trace water can alter the local pH and act as a proton shuttle, facilitating racemization.

    • Action: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reaction Time: The longer your chiral intermediate is exposed to racemizing conditions, the more the ee% will degrade.[1]

    • Action: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

  • Reagent Quality: Impurities in starting materials or reagents (e.g., acidic or basic residues) can act as unintended catalysts.

    • Action: Use reagents from a reliable source and consider purification of key starting materials if their quality is suspect.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving racemization issues.

TroubleshootingWorkflow Figure 2: Workflow for Troubleshooting Racemization Start Problem Identified: Low or Inconsistent ee% Check_Purity Verify Enantiomeric Purity of Starting Materials Start->Check_Purity Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Workup & Purification Protocol Start->Check_Workup Temp Temperature Too High? Check_Conditions->Temp Time Reaction Time Too Long? Check_Conditions->Time Catalyst Incorrect Acid/Base Catalyst or Stoichiometry? Check_Conditions->Catalyst Solvent Solvent Protic or Wet? Check_Conditions->Solvent Sol_Temp Action: Lower Temperature (e.g., to 0°C or -20°C) Temp->Sol_Temp If Yes Sol_Time Action: Monitor Closely (TLC/LCMS), Quench Promptly Time->Sol_Time If Yes Sol_Catalyst Action: Use Hindered Base, Minimize Catalyst Loading Catalyst->Sol_Catalyst If Yes Sol_Solvent Action: Use Dry, Aprotic Solvent Under Inert Atmosphere Solvent->Sol_Solvent If Yes

Caption: A systematic approach to diagnosing racemization.

Quantitative Analysis & Protocols

Accurate determination of enantiomeric excess is crucial for effective troubleshooting. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method.[2][8][9]

Table 1: Impact of Reaction Parameters on Enantiomeric Excess (Illustrative Data)
ParameterCondition Aee% (A)Condition Bee% (B)Causal Link
Temperature 25 °C (Room Temp)85%0 °C98%Lower temp reduces energy for racemization.[1]
Base Triethylamine (TEA)70%2,6-Lutidine95%Steric hindrance of Lutidine disfavors α-proton abstraction.
Solvent Methanol (MeOH)65%Dichloromethane (DCM)96%Aprotic DCM does not facilitate proton transfer.[1]
Reaction Time 24 hours72%6 hours (at completion)97%Reduced exposure to racemizing conditions.[1]
Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general framework. The specific column, mobile phase, and conditions must be optimized for your compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the final product.

    • Dissolve in 1 mL of mobile phase or a suitable solvent (e.g., HPLC-grade isopropanol).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • Instrument: HPLC system with UV detector.

    • Chiral Column: A polysaccharide-based column (e.g., Chiralpak IA, AD-H) is a good starting point for amine separation.[10]

    • Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers.

    • Inject the sample of your synthesized product.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula:

      • ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

References

  • Sanchez-Ponce, R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Available at: [Link]

  • Bunting, J. W., & Kanter, J. P. (1992). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis. BenchChem Technical Support.
  • Furman Chemistry 120. Imine-Enamine Tautomerization. PBworks. Available at: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Khan, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • YouTube. (2023). Epimerization and Carbonyl Migration of Carbohydrates. TMP Chem. Available at: [Link]

  • Rinaldi, F., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]

  • D'hooghe, M., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PMC - NIH. Available at: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Issues of Amine 2HCl Salts in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and actionable troubleshooting strategies for a common yet frustrating challenge in the laboratory: the poor solubility of amine dihydrochloride (2HCl) salts in organic solvents. As Senior Application Scientists, we understand that overcoming this hurdle is critical for the success of your reactions, purifications, and formulations. This guide explains the underlying chemical principles and provides a tiered approach to resolving these solubility issues.

Understanding the Core Problem

FAQ: Why is my amine 2HCl salt insoluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

Answer: The root of the problem lies in a fundamental mismatch of polarity and the high lattice energy of the salt.

  • High Polarity and Ionic Nature: Your amine 2HCl salt is an ionic compound. The nitrogen atoms of your molecule are protonated, forming positively charged ammonium centers (R-NH₂⁺-), which are balanced by two negatively charged chloride anions (Cl⁻). This ionic character makes the molecule highly polar, similar to table salt (NaCl).[1][2] Organic solvents like DCM, THF, toluene, or hexanes are typically non-polar or have low to moderate polarity. Following the principle of "like dissolves like," the highly polar salt has very weak interactions with the non-polar solvent molecules, leading to poor solubility.[1][3]

  • Strong Crystal Lattice Energy: The positive and negative ions in your salt are held together in a rigid, crystalline structure by strong electrostatic forces. A significant amount of energy is required to break this lattice apart. Non-polar organic solvents cannot offer the strong, stabilizing interactions (like the hydrogen bonding and ion-dipole interactions that water provides) needed to overcome this energy barrier.[4][5]

Caption: The core solubility problem: a polar salt in a non-polar solvent.

Troubleshooting Guide: A Tiered Approach

We recommend a systematic approach to solving solubility. Start with the simplest physical methods before moving to chemical modifications. This workflow ensures you find the most straightforward solution for your specific compound and experimental needs.

Troubleshooting_Workflow start Start: Amine 2HCl Salt Suspended in Organic Solvent tier1 Tier 1: Physical Methods (Sonication, Gentle Warming) start->tier1 check1 Is it soluble? tier1->check1 tier2 Tier 2: Solvent System Mod. (Use of Co-solvents) check2 Is it soluble? tier2->check2 tier3 Tier 3: Chemical Modification (Conversion to Freebase) check3 Is it soluble? tier3->check3 tier4 Tier 4: Advanced Strategies (Salt Exchange, PTC) check1->tier2 No success Success! Proceed with Experiment check1->success Yes check2->tier3 No check2->success Yes check3->tier4 No check3->success Yes

Caption: A step-by-step workflow for resolving amine 2HCl salt solubility.
Tier 1: Physical Intervention Methods

Before altering your chemical system, always attempt physical methods to aid dissolution.

Q1: I've added my salt to the solvent, and it just sits at the bottom. What's the first thing I should try?

A: Start with vigorous stirring and sonication.[6] Sonication uses ultrasonic waves to break apart solid aggregates, increasing the surface area of the solute that is in contact with the solvent. This can often be enough to dissolve a sparingly soluble salt.

Q2: Can I just heat the mixture to get it to dissolve?

A: Gentle warming can be effective as it increases the kinetic energy of the system.[6] However, exercise caution. Many organic molecules are thermally labile and can degrade at elevated temperatures. Always check the stability of your compound first. If you use heat to dissolve the salt, be aware that it may precipitate out again upon cooling to room temperature.[7]

Tier 2: Solvent System Modification

If physical methods are insufficient, modifying the polarity of your solvent is the next logical step.

Q3: My salt won't dissolve in pure DCM. Should I switch to a completely different solvent?

A: Not necessarily. A powerful technique is the use of a co-solvent.[6][7] By adding a small amount of a polar, water-miscible solvent to your non-polar organic solvent, you can significantly alter the overall polarity of the system just enough to encourage dissolution.

Causality: The polar co-solvent molecules can interact more effectively with the ions of the salt, helping to disrupt the crystal lattice and solvate the charged species, which then allows the bulk non-polar solvent to surround the molecule's organic scaffold.

Bulk Solvent (Non-polar)Recommended Co-solvent (Polar)Typical Ratio (v/v)Notes
Dichloromethane (DCM)Methanol (MeOH) or Ethanol (EtOH)10:1 to 20:1A very common and effective combination.
Tetrahydrofuran (THF)Methanol (MeOH)10:1Can improve solubility for many reactions.
TolueneIsopropanol (IPA)20:1Use when a completely non-halogenated system is required.
Chloroform (CHCl₃)Dimethylformamide (DMF)20:1 to 50:1Use DMF sparingly as it can be difficult to remove.
Tier 3: Chemical Modification (The Go-To Solution)

This is often the most reliable and widely used strategy for achieving solubility of amine salts in organic solvents for subsequent reactions like peptide couplings or alkylations.

Q4: The co-solvent trick didn't work. What is the most effective way to get my compound into solution?

A: The most robust method is to convert the amine dihydrochloride salt into its corresponding free amine (or "freebase") form in situ.[6] The free amine is a neutral, non-ionic molecule. It is significantly less polar than the salt and therefore much more soluble in a wide range of organic solvents.[6][8][9]

The Chemistry: This is a simple acid-base neutralization. You add a non-nucleophilic organic base to the suspension of your salt. The base deprotonates the positively charged ammonium groups, leaving the neutral free amine. The base itself becomes a hydrochloride salt, which is often insoluble in the organic solvent and precipitates, driving the equilibrium forward.

Sources

Technical Support Center: Solid-State Control of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-HYGRO-AMINE-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1]

Executive Summary

You are encountering hygroscopicity issues with (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine . As a secondary amine with a flexible alkyl backbone and a piperidine ring, this molecule exhibits high basicity (estimated pKa ~9.5–10.5) and significant conformational flexibility.

If you are working with the Hydrochloride (HCl) salt , you are likely facing deliquescence driven by the high aqueous solubility of the chloride counterion and the presence of amorphous regions generated during rapid precipitation. If you are working with the Free Base , it is likely an oil or a low-melting solid that absorbs ambient moisture, leading to hydrolysis or oxidation.

This guide provides a root-cause analysis and engineering controls to stabilize your powder.[1]

Module 1: Diagnostic Triage

Before altering your synthesis, determine the physical state of your material.[2] Use this logic flow to identify the failure mode.

Troubleshooting Workflow

Hygroscopicity_Triage Start Issue: Powder Caking/Liquefying CheckForm Step 1: Identify Solid Form Start->CheckForm IsSalt Is it a Salt? CheckForm->IsSalt IsBase Is it a Free Base? CheckForm->IsBase CheckCounterion Step 2: Check Counterion IsSalt->CheckCounterion ActionOil Action: Free base is naturally oily. Must convert to Salt form. IsBase->ActionOil CheckCrystallinity Step 3: Check Crystallinity (XRPD) CheckCounterion->CheckCrystallinity If Organic Salt ActionHCl Action: HCl is prone to moisture. Switch to Fumarate/Succinate. CheckCounterion->ActionHCl If HCl/HBr ActionAmorphous Action: Amorphous content detected. Perform Slow Cooling Recrystallization. CheckCrystallinity->ActionAmorphous Broad Halo (Amorphous)

Figure 1: Decision logic for identifying the root cause of moisture uptake.[1]

Module 2: Root Cause Resolution (Salt Engineering)

If you are using the HCl salt, stop . Chloride salts of flexible amines often exhibit a Critical Relative Humidity (CRH) below 60%, making them unstable in standard lab environments.

The Solution: Counterion Switching

To reduce hygroscopicity, you must increase the lattice energy and reduce the solubility of the salt. We recommend screening organic dicarboxylic acids .

CounterionHygroscopicity RiskMelting Point TrendRecommendation
Chloride (HCl) High ModerateAvoid. Often forms hygroscopic channels or hydrates.[1]
Sulfate (H₂SO₄) HighHighAvoid. Often forms multiple hydrates.
Fumarate Low HighPrimary Choice. Rigid, planar structure encourages tight packing.
Succinate ModerateModerateSecondary Choice. Good if Fumarate is too insoluble.
Phosphate Low-ModerateHighGood alternative, but can form solvates.[1]
Protocol: Fumarate Salt Formation

Rationale: Fumaric acid is planar and non-hygroscopic. It often forms a 2:1 (Base:Acid) or 1:1 salt with high crystallinity.

  • Dissolution: Dissolve 1.0 eq of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine free base in Isopropyl Alcohol (IPA) or Ethanol (5 mL/g).

  • Acid Addition: Add 0.5 eq (for hemi-fumarate) or 1.0 eq (for mono-fumarate) of Fumaric Acid dissolved in hot ethanol.

  • Crystallization: Stir at 50°C for 30 minutes, then cool slowly to room temperature over 4 hours.

  • Isolation: Filter the white precipitate.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Module 3: Process Optimization (Crystallization)

Even a non-hygroscopic salt will absorb water if it is amorphous . Amorphous solids have higher free energy and "pull" water from the air to lower that energy.

How to Remove Amorphous Content

Do not "crash" your product out with anti-solvent (e.g., dumping reaction mixture into hexane). This traps solvent and creates disorder.

The "Annealing" Protocol:

  • Slurry Digest: Suspend your powder in a solvent where it has low solubility (e.g., Ethyl Acetate or Heptane).

  • Thermal Cycling: Heat the slurry to 50°C, hold for 1 hour, then cool to 20°C. Repeat this cycle 3 times.

  • Mechanism: This "Ostwald Ripening" consumes small, amorphous particles and grows larger, stable crystals with lower surface area for water adsorption.

Module 4: Environmental Control & Measurement

You cannot manage what you cannot measure. You must define the Critical Relative Humidity (CRH) of your material.

Standard Operating Procedure: DVS Analysis

Use Dynamic Vapor Sorption (DVS) to generate an isotherm.[3][4]

  • Cycle: 0% RH → 90% RH → 0% RH (at 25°C).

  • Interpretation:

    • Non-Hygroscopic: < 0.2% weight gain at 80% RH.

    • Deliquescent: Exponential weight gain (vertical line) at a specific RH (e.g., 60%). This is your storage limit.

    • Hysteresis: If the desorption curve (going down) does not match the adsorption curve (going up), you have formed a stable hydrate or trapped water in the lattice.

Storage Specifications
  • Container: Amber glass vial with Teflon-lined cap.[1]

  • Desiccant: Silica gel sachet (active) inside the secondary container, NOT touching the powder.

  • Headspace: Flush with Argon or Nitrogen to remove ambient moisture before sealing.

Frequently Asked Questions (FAQ)

Q1: My powder turns into a gum immediately upon filtration. Why? A: This is "oiling out." It occurs when the melting point of your solid is lower than the process temperature, or you have high impurity levels.

  • Fix: Use a seed crystal. Cool the solution to 0°C before adding the acid. Ensure your solvent is dry (anhydrous).

Q2: Can I just dry the wet powder in an oven to fix it? A: No. If the powder is hygroscopic, heating it in a standard oven will just drive off water temporarily. As soon as it cools, it will re-absorb moisture, often faster than before because heating can induce amorphous defects. You must dry it under vacuum and release the vacuum with dry nitrogen .

Q3: Why is the (R)-enantiomer more hygroscopic than the racemate? A: Pure enantiomers often pack less efficiently in the crystal lattice compared to racemates (which can form centrosymmetric pairs). Less efficient packing leaves "voids" that water can occupy. If the chiral salt is problematic, verify if a stable polymorph exists via a solvent screen (try Acetone vs. Methanol).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counterion selection).

  • Newman, A. W., & Reutzel-Edens, S. M. (2008).[6] Characterization of the "Hygroscopic" Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.[6] Link

  • European Pharmacopoeia (Ph.[7] Eur.) . Chapter 5.11. Characters Section in Monographs. (Defines hygroscopicity categories: Deliquescent, Very Hygroscopic, etc.).

  • Surface Measurement Systems . (2025). Dynamic Vapor Sorption (DVS) and its Applications in Pharmaceutical Science. Link

Sources

Validation & Comparative

Comparative Guide: HPLC Method for Enantiomeric Purity of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is a vicinal chiral diamine motif often found in neuroactive pharmacophores. Its structural core—a propyl chain substituted with a phenyl ring, a primary amine (the chiral center), and a tertiary piperidine ring—presents specific chromatographic challenges:

  • Basicity: The molecule contains two nitrogen centers (primary aliphatic amine and tertiary piperidine), making it highly basic (

    
    ). This often leads to severe peak tailing on traditional silica-based columns due to silanol interactions.
    
  • UV Cutoff: While the phenyl ring provides UV absorption, it is relatively weak compared to conjugated systems, necessitating detection at low wavelengths (210–220 nm) or high concentrations.

This guide compares the two most effective methodologies for determining enantiomeric purity: Normal Phase (NP) using coated polysaccharide phases and Immobilized Phase (IP) strategies allowing for robust solvent flexibility.

Part 2: Method Comparison & Technical Specifications

Method A: The Gold Standard (Normal Phase)

Recommended for: QC release testing, maximum resolution (


), and established regulatory acceptance.
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

    • Why: The AD-H selector forms helical grooves that are ideal for inclusion of the phenyl ring, while the carbamate groups provide hydrogen bonding sites for the primary amine.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)

  • Mechanism: Hydrogen bonding and

    
     interactions.
    
Method B: The Robust Alternative (Immobilized / Polar Organic)

Recommended for: Process development, solubility-limited samples, and ruggedness.

  • Column: Daicel Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose derivatives)

  • Mobile Phase: Acetonitrile : Ethanol : Diethylamine (95 : 5 : 0.1 v/v/v)

  • Mechanism: Solvation-driven selectivity; the immobilized phase prevents column stripping by aggressive solvents.

Comparative Data Table
ParameterMethod A: Coated Amylose (AD-H)Method B: Immobilized (IA/IC)
Selectivity (

)
High (Typical

)
Moderate to High (

)
Resolution (

)
Excellent (> 3.0)Good (> 2.0)
Peak Shape (

)
Good (1.1 - 1.3 with DEA)Superior (1.0 - 1.2)
Solvent Compatibility Restricted (No DCM/THF/EtOAc)Universal (Compatible with DCM/THF)
Sample Solubility Low (Hexane-based)High (Organic/Alcohol-based)
Run Time 15 - 25 mins8 - 15 mins

Part 3: Detailed Experimental Protocols

System Suitability & Preparation

Reagents:

  • n-Hexane (HPLC Grade, >95%)[2]

  • 2-Propanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (Reagent Grade, >99%) – Critical additive for peak shape.

Equipment Setup:

  • Detector: UV-Vis / PDA set to 215 nm (primary) and 254 nm (secondary).

  • Column Temp: 25°C (Control is vital; selectivity often drops at higher temps).

  • Flow Rate: 1.0 mL/min.[3][4]

Step-by-Step Workflow (Method A)
  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane and 100 mL of IPA.

    • Add 1.0 mL of Diethylamine (DEA) to the mixture. Note: Add DEA to the alcohol portion first to ensure miscibility before mixing with hexane.

    • Degas by sonication for 10 minutes. Do not filter through nylon (use PTFE).

  • Sample Preparation:

    • Weigh 1.0 mg of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine.

    • Dissolve in 1.0 mL of Mobile Phase . Warning: Do not dissolve in pure IPA or Ethanol and inject into a Hexane stream; this causes "solvent shock" and peak distortion.

    • Vortex for 30 seconds. Filter through a 0.45 µm PTFE syringe filter.

  • Injection & Analysis:

    • Equilibrate column for 30 mins (stable baseline).

    • Inject 5 µL - 10 µL.

    • Expected Elution: The (R)-enantiomer typically elutes second on AD-H columns (check with authentic standard as elution order can reverse based on solvent).

    • Integration: Integrate the minor peak (S-enantiomer) and major peak (R-enantiomer). Calculate %ee.



Part 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for method selection and troubleshooting during development.

MethodDevelopment Start Start: Method Development Target: (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck DecisionSoluble Soluble > 1 mg/mL? SolubilityCheck->DecisionSoluble MethodA Select Method A: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) DecisionSoluble->MethodA Yes MethodB Select Method B: Chiralpak IA/IC MtBE/EtOH/DEA or ACN/EtOH/DEA DecisionSoluble->MethodB No RunTest Run Screening Gradient MethodA->RunTest MethodB->RunTest ResultCheck Resolution (Rs) > 2.0? RunTest->ResultCheck Optimize Optimize: 1. Lower Temp (15°C) 2. Reduce Flow (0.5 mL/min) 3. Change Alcohol (EtOH vs IPA) ResultCheck->Optimize No Final Final Validated Method ResultCheck->Final Yes Optimize->RunTest

Caption: Decision tree for selecting between Coated (AD-H) and Immobilized (IA/IC) phases based on solubility and resolution requirements.

Part 5: Expert Commentary & Troubleshooting

Why Diethylamine (DEA)?

For molecules containing a piperidine ring, peak tailing is the primary failure mode. The piperidine nitrogen can interact strongly with residual silanols on the silica support.

  • Mechanism: DEA acts as a "sacrificial base," saturating the active silanol sites (

    
    ) and ensuring the analyte interacts only with the chiral selector.
    
  • Concentration: 0.1% is standard. Increasing to 0.2% may sharpen peaks further but risks baseline instability at low UV wavelengths.

Elution Order Reversal

Be aware that changing from Isopropanol to Ethanol or Acetonitrile (on immobilized columns) can reverse the elution order of enantiomers. Always validate the retention time of the (R)-isomer using an enantiopure standard during method transfer.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H / AD. Daicel Chiral Technologies. Link

  • Sardella, R., et al. (2021).[5] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 209-216.[5] Link[5]

  • Yeole, R. D., et al. (2010). "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone (Aminopiperidine derivative)." Indian Journal of Pharmaceutical Sciences. Link

  • Phenomenex. Chiral HPLC Separations: A Comparative Guide to Column Selection. Phenomenex Technical Guides. Link

  • BenchChem. Comparative Guide to Chiral HPLC Methods for Diamines. BenchChem Technical Notes. Link

Sources

1H NMR Characterization Guide: (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

[1]

Executive Summary

This guide provides a comparative technical analysis for the characterization of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride (2HCl) . Unlike simple achiral amines, this molecule presents two distinct analytical challenges:

  • Salt Stoichiometry Verification: Distinguishing the dihydrochloride (2HCl) salt from the free base or mono-salt forms using solvent-dependent chemical shifts.[1]

  • Enantiomeric Purity: Verifying the (R)-configuration, which is invisible in standard 1H NMR but critical for biological activity.[1]

This document compares the Standard Structural Analysis (Salt vs. Free Base) against the Chiral Purity Analysis (CSA Method) , providing spectral data, mechanistic insights, and validated protocols for drug development researchers.[1]

Structural Analysis: 2HCl Salt vs. Free Base

The most immediate quality control step in synthesis is confirming the complete formation of the dihydrochloride salt. This section compares the spectral performance of the 2HCl salt (in DMSO-


1
Mechanistic Causality

The transition from Free Base to 2HCl Salt involves the protonation of two nitrogen centers: the primary amine at C2 and the tertiary piperidine nitrogen.

  • Deshielding Effect: Protonation reduces electron density around the nitrogen, causing significant downfield shifts (

    
     ppm) for adjacent 
    
    
    -protons (methine and methylene groups).[1]
  • Exchangeable Protons: In anhydrous DMSO-

    
    , the acidic protons (
    
    
    and piperidinium
    
    
    ) become visible as broad multiplets, whereas amine protons in the free base are often invisible or collapsed into the baseline in
    
    
    .[1]
Comparative Spectral Data

Table 1: Chemical Shift Comparison (Representative Data)

Proton EnvironmentLabelFree Base (

ppm,

)
2HCl Salt (

ppm, DMSO-

)
Shift Mechanistic Driver
Aromatic Ring Ar-H7.15 – 7.30 (m)7.20 – 7.40 (m)Minor inductive effect.[1]
Ammonium (

)

Not Observed8.20 – 8.50 (br s) Protonation (Exchangeable).[1]
Piperidinium (

)

Not Observed10.0 – 10.8 (br s) Protonation (Exchangeable).[1]
Methine (Chiral Center)

3.10 – 3.25 (m)3.60 – 3.90 (m) Strong deshielding from

.[1]
Benzylic Methylene

2.60 – 2.80 (dd)2.90 – 3.15 (dd)Inductive effect from cationic center.[1]
Linker Methylene

2.30 – 2.50 (m)3.20 – 3.50 (m) Dual deshielding (adjacent to two cations).[1]
Piperidine

-CH2

2.30 – 2.50 (m)3.00 – 3.40 (m)Direct deshielding by Piperidinium

.

Critical Observation: In the 2HCl salt spectrum, the region between 3.0 and 4.0 ppm becomes crowded due to the downfield shift of all aliphatic protons adjacent to nitrogens. 2D COSY is recommended to resolve the methine proton from the piperidine ring protons.

Visualization: Salt Confirmation Workflow

The following diagram outlines the decision logic for confirming the salt form.

SaltAnalysisStartSample: (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amineSolventDissolve in DMSO-d6(Avoid D2O to prevent exchange)Start->SolventAcquisitionAcquire 1H NMR(Standard Parameters)Solvent->AcquisitionCheck1Check 8.0 - 11.0 ppm RegionAcquisition->Check1Result_BaseNo Signals > 8.0 ppmResult: Free BaseCheck1->Result_BaseAbsentResult_SaltBroad Singlets Observed(~8.3 & ~10.5 ppm)Check1->Result_SaltPresentIntegrationIntegrate Ammonium SignalsResult_Salt->IntegrationStoichiometryRatio NH3+ : NH+ ≈ 3:1Result: 2HCl Salt ConfirmedIntegration->Stoichiometry

Figure 1: Decision matrix for distinguishing Free Base from 2HCl Salt using DMSO-d6.

Enantiomeric Purity Analysis: The "Blind Spot"

Standard 1H NMR is achiral; the (R) and (S) enantiomers yield identical spectra.[1] To verify the (R)-configuration required for biological activity, one must induce diastereomeric environments.[1]

Comparison of Methods
FeatureMethod A: Polarimetry (Specific Rotation)Method B: Chiral Solvating Agent (NMR)
Principle Optical rotation of polarized light.[1][2][3]Non-covalent diastereomeric complexation.
Pros Quick, established QC standard.Visualizes impurities directly; no reference standard needed.
Cons Requires large sample mass; easily skewed by impurities.[1]Requires expensive reagents (CSA).[1]
Recommendation Use for final batch release.Use for R&D and process optimization.
Protocol: Chiral Solvating Agent (CSA)

Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) or Mosher's Acid.[1] Mechanism: The CSA forms a transient ionic complex with the amine. In this complex, the (R)-amine and (S)-amine protons experience different magnetic shielding due to the chiral anisotropy of the CSA.[1]

Experimental Steps:

  • Preparation: Dissolve 5-10 mg of the Free Base (neutralize 2HCl if necessary) in 0.6 mL

    
    .
    
  • Baseline Scan: Acquire a standard 1H NMR spectrum.[1]

  • CSA Addition: Add 1.0 - 2.0 equivalents of the CSA directly to the NMR tube. Shake well.

  • Analysis: Focus on the Methine (CH-N) or Methyl protons (if derivatized).[1]

    • Pure (R)-enantiomer: Single shifted set of signals.[1]

    • Racemate: Two distinct sets of signals (splitting) for the methine proton.[1][4][5]

Visualization: Chiral Analysis Workflow

ChiralAnalysisSampleSample (Free Base)AddCSAAdd (R)-BINOL Phosphate(Chiral Solvating Agent)Sample->AddCSANMR1H NMR (CDCl3)AddCSA->NMRObservationObserve Methine (CH)Region (~3.2 ppm)NMR->ObservationSingleSingle Peak Set(Enantiopure)Observation->SingleSplitSplit Peak Set(Racemic/Impure)Observation->Split

Figure 2: Workflow for determining enantiomeric purity using Chiral Solvating Agents.

Experimental Protocols

Sample Preparation for 2HCl Salt (Standard)
  • Solvent: Use DMSO-

    
     (99.9% D).[1] Note: Do not use 
    
    
    or
    
    
    if you wish to observe the ammonium protons, as they will exchange with deuterium and disappear.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Acquisition:

    • Pulse angle: 30° or 45°.[1]

    • Relaxation delay (

      
      ): 
      
      
      seconds (crucial for accurate integration of aromatic protons vs. broad ammonium peaks).[1]
    • Scans: 16–32 scans are usually sufficient.[1]

Free Base Liberation (For Chiral Analysis)

If you only have the 2HCl salt and need to perform the CSA test in

  • Dissolve 20 mg of 2HCl salt in 1 mL water.[1]

  • Add 0.5 mL 1M NaOH (pH > 10).

  • Extract with 1 mL

    
     (NMR grade) three times.
    
  • Dry the organic layer over anhydrous

    
    .[1]
    
  • Filter directly into the NMR tube.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard reference for amine salt shifts).

  • Abraham, R. J., et al. (2006).[1][6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Authoritative text on CSA methods).

  • Chaudhary, P., et al. (2022).[1][3] "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents." RSC Advances. Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Technical Comparison Guide: MS Fragmentation of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine , a structural hybrid of a phenethylamine and a piperidine alkaloid. It provides a technical comparison against its regioisomers and functional analogs to aid in forensic and analytical identification.

Executive Summary

1-Phenyl-3-(piperidin-1-yl)propan-2-amine (MW 218.34 g/mol ) represents a specific class of 1,3-diamines often encountered as intermediates in pharmaceutical synthesis or as novel psychoactive substances (NPS). Its structure features a central propyl backbone substituted with a phenyl ring, a primary amine, and a tertiary piperidine ring.

Accurate identification requires differentiating this compound from its regioisomers (e.g., 1-phenyl-2-(piperidin-1-yl)propan-1-amine) and pharmacological analogs (e.g., Amphetamine, Methamphetamine). This guide analyzes the Electron Ionization (EI) fragmentation pathways, highlighting the competitive alpha-cleavage mechanisms driven by the two distinct nitrogen centers.

Key Differentiators
  • Base Peak: Typically m/z 98 (methylene-piperidine cation) or m/z 126 depending on ionization energy, distinct from the m/z 44 of amphetamine.

  • Diagnostic Ions: m/z 91 (Tropylium), m/z 84 (Piperidinyl), and m/z 120 (Phenyl-ethyl-amine fragment).

  • Isomer Discrimination: The specific location of the piperidine ring at position 3 vs. position 2 alters the primary alpha-cleavage products, allowing unambiguous structural assignment.

Theoretical Fragmentation Analysis

The molecule contains two ionization sites: the primary amine at C2 and the tertiary piperidine nitrogen at C3. Under 70 eV Electron Ionization (EI), fragmentation is driven by radical-site initiation (alpha-cleavage) at these centers.

Pathway A: Piperidine-Driven Cleavage (Dominant)

The tertiary nitrogen of the piperidine ring is more basic and stabilizes the positive charge better than the primary amine.

  • Ionization: Removal of an electron from the piperidine nitrogen.

  • Alpha-Cleavage: Homolytic fission of the C2-C3 bond.

  • Result: Formation of the m/z 98 ion (

    
    ).
    
    • Significance: This is often the base peak or a major ion, confirming the presence of a

      
      -methyl-piperidine moiety.
      
Pathway B: Primary Amine-Driven Cleavage
  • Ionization: Removal of an electron from the primary amine nitrogen at C2.

  • Alpha-Cleavage (Side 1): Fission of the C2-C3 bond.

    • Result: Formation of the m/z 120 ion (

      
      ).
      
    • Significance: Confirms the phenethylamine backbone.

  • Alpha-Cleavage (Side 2): Fission of the C1-C2 bond (Loss of Benzyl).

    • Result: Formation of the m/z 127 ion (

      
      ).
      
    • Significance: Less common due to the stability of the neutral benzyl radical lost, but diagnostically relevant.

Pathway C: Tropylium Formation
  • Mechanism: Inductive cleavage of the benzyl-C1 bond.

  • Result: m/z 91 (

    
    ).
    
  • Significance: Universal marker for benzyl-containing compounds.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways.

Fragmentation M Molecular Ion (M+) m/z 218 A_Cleave α-Cleavage (C2-C3) M->A_Cleave Piperidine N ionization B_Cleave α-Cleavage (C2-C3) M->B_Cleave Amine N ionization C_Cleave α-Cleavage (C1-C2) M->C_Cleave Amine N ionization (Loss of Benzyl) D_Cleave Inductive Cleavage M->D_Cleave Ion98 m/z 98 [CH2=N(Pip)]+ (Base Peak Candidate) A_Cleave->Ion98 Ion120 m/z 120 [PhCH2-CH=NH2]+ B_Cleave->Ion120 Ion127 m/z 127 [NH2=CH-CH2-Pip]+ C_Cleave->Ion127 Ion91 m/z 91 [C7H7]+ D_Cleave->Ion91

Caption: Competitive alpha-cleavage pathways for 1-Phenyl-3-(piperidin-1-yl)propan-2-amine under EI-MS.

Comparative Performance Analysis

This section compares the target compound against its direct regioisomer and the standard phenethylamine, Amphetamine.

Table 1: Ion Differentiation Matrix
FeatureTarget Compound (1-Ph-3-pip-propan-2-amine)Regioisomer (1-Ph-2-pip-propan-1-amine)Amphetamine (1-Ph-propan-2-amine)
Molecular Weight 218218135
Base Peak (Likely) m/z 98 (CH2-Pip)m/z 30 (CH2=NH2)m/z 44 (CH(Me)=NH2)
Key Fragment 1 m/z 120 (Phenethylamine core)m/z 188 (Loss of CH2NH2)m/z 91 (Tropylium)
Key Fragment 2 m/z 91 (Tropylium)m/z 91 (Tropylium)m/z 65 (Cyclopentadienyl)
Piperidine Ion m/z 84 (Ring)m/z 84 (Ring)Absent
Specificity High (Dual nitrogen pattern)High (Primary amine cleavage)Moderate (Common class)
Detailed Comparison
1. Target vs. Regioisomer (1-Phenyl-2-(piperidin-1-yl)propan-1-amine)

The regioisomer has the primary amine at the terminal C1 position and the bulky piperidine at the central C2.

  • Target: Cleavage at C2-C3 yields m/z 98 (

    
    ).
    
  • Regioisomer: Cleavage at C1-C2 yields m/z 30 (

    
    ), a very low mass ion typical of primary amines. The loss of the primary amine group (
    
    
    
    ) would yield a high mass fragment of m/z 188 .
2. Target vs. Amphetamine
  • Amphetamine: Dominated by m/z 44 (alpha-cleavage) and m/z 91 .

  • Target: Shows m/z 91 but lacks m/z 44. Instead, it shows the heavier m/z 98 and m/z 120 .

Experimental Protocol (GC-MS)[1]

To replicate these results or validate an unknown sample, follow this standardized protocol.

Sample Preparation[2][3][4][5]
  • Extraction: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Derivatization (Optional): If peak tailing occurs due to the primary amine, derivatize with TFAA (Trifluoroacetic anhydride).

    • Note: Derivatization will shift the Molecular Ion (

      
      ) by +96 Da (CF3CO group) and alter the fragmentation pattern (e.g., m/z 120 will shift to m/z 216).
      
Instrument Parameters (Agilent 5977B or equivalent)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40 – 450.

Data Interpretation Workflow
  • Check Molecular Ion: Look for small peak at m/z 218 .

  • Identify Base Peak: Confirm m/z 98 .

  • Verify Sub-fragments: Look for m/z 120 and m/z 91 .

  • Rule out Isomers: Ensure absence of dominant m/z 30 (indicative of terminal primary amine).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Piperidine and Phenethylamine Derivatives. NIST Standard Reference Data. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage rules).
  • PubChem. (2025). Compound Summary: 1-Phenyl-3-(piperidin-1-yl)propan-2-amine.[1] National Library of Medicine. [Link]

Sources

Reference standards for (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Comparison Guide: Reference Standards for (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

Executive Summary

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride (CAS: 1204589-80-9 for 2HCl salt; related free base CAS: 368442-92-6) is a critical chiral reference standard. It serves two primary functions in pharmaceutical development: as a chiral building block for amphetamine-like scaffolds and as a specific impurity marker for piperidine-containing anticholinergics (e.g., Trihexyphenidyl, Biperiden) and novel psychoactive substance (NPS) research.

This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Analytical Standards and Research Grade materials. It provides experimental protocols to validate the stereochemical integrity and chemical purity of this compound, ensuring data reliability in regulated environments.

Part 1: Technical Specifications & Grade Comparison

Selecting the correct grade of this compound is dictated by the intended application (e.g., ISO 17025 accredited testing vs. early-stage synthesis).

Comparative Specifications Table
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade (Chemical Reagent)
Primary Use Quantitation, Method Validation, Forensic DefensibilityIdentification, Qualitative Impurity ProfilingSynthetic Intermediate, Early R&D
Purity (Chromatographic) ≥ 99.0% (Certified Mass Balance)≥ 98.0%≥ 95.0%
Chiral Purity (% ee) ≥ 99.5% ee (Strictly Controlled)≥ 98.0% eeVariable (Often Racemic Contamination)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's In-House StandardNone
Water Content Measured by Karl Fischer (KF)TGA or KFNot typically reported
Counter-ion Stoichiometry confirmed (2HCl)Assumed 2HClVariable (May be HCl or Free Base)
Uncertainty Explicit Uncertainty Budget (± %)Not ProvidedNot Provided

Expert Insight: For (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, the salt form stoichiometry is a common failure point. The dihydrochloride (2HCl) form is hygroscopic. Lower-grade standards often contain excess water or exist as a monohydrochloride/mixed salt, leading to significant assay errors if not corrected for "As Is" vs. "Dried Basis" weight.

Part 2: Critical Analytical Protocols

To ensure the integrity of your reference standard, the following self-validating protocols should be employed upon receipt.

Protocol A: Chiral Purity Validation (HPLC)

Because this molecule is an (R)-enantiomer, racemization is a critical risk factor. Standard C18 columns cannot distinguish the (R) and (S) forms.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is essential to suppress tailing of the basic piperidine nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Absorption of the phenyl ring).

  • Temperature: 25°C.

  • Acceptance Criteria: No peak corresponding to the (S)-enantiomer > 0.5% area.

Protocol B: Structural Confirmation (1H NMR)

Verify the identity and salt stoichiometry (2HCl).

  • Solvent: D2O (Deuterium Oxide) or DMSO-d6.

  • Key Diagnostic Signals (Expected):

    • 
       7.2–7.4 ppm (Multiplet, 5H): Phenyl group protons.
      
    • 
       3.5–3.8 ppm (Multiplet): Methine proton at the chiral center (CH-NH2).
      
    • 
       2.8–3.2 ppm: Methylene protons adjacent to the amine and piperidine.
      
    • 
       1.4–1.8 ppm: Piperidine ring protons.
      
  • Salt Validation: In D2O, the integration of the protons adjacent to the nitrogen atoms will shift downfield compared to the free base, confirming protonation.

Part 3: Visualization of Analytical Workflows

The following diagrams illustrate the logical flow for qualifying this reference standard and its origin/impurity pathways.

Diagram 1: Reference Standard Qualification Workflow

This workflow ensures that the material received matches the Certificate of Analysis (CoA) before use in critical assays.

ReferenceValidation cluster_Identity Identity & Purity Confirmation Start Receive Standard This compound Check1 Visual Inspection (Hygroscopicity Check) Start->Check1 IR_MS IR / Mass Spec (ESI+) Confirm MW: 218.34 (Free Base) Check1->IR_MS NMR 1H NMR (D2O) Confirm Structure & 2HCl Salt IR_MS->NMR Chiral Chiral HPLC Confirm (R)-Enantiomer >99.5% NMR->Chiral Decision Does it match CoA? Chiral->Decision Use Release for Use (Calculate Potency on Dried Basis) Decision->Use Yes Reject Quarantine / Reject (Contact Supplier) Decision->Reject No

Caption: Step-by-step qualification workflow for verifying the identity, chirality, and potency of the reference standard.

Diagram 2: Synthesis & Impurity Origin

Understanding the origin helps in identifying potential co-eluting impurities (like the ketone precursor).

SynthesisPath Ketone Precursor Ketone 1-Phenyl-3-(piperidin-1-yl)propan-1-one Reaction Asymmetric Reductive Amination (Transaminase or Chiral Catalyst) Ketone->Reaction Target Target (R)-Amine (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Reaction->Target Major Product Impurity1 Impurity A (S)-Enantiomer Reaction->Impurity1 Side Reaction (Racemization) Impurity2 Impurity B Unreacted Ketone Reaction->Impurity2 Incomplete Conversion Impurity3 Impurity C Des-piperidine analogs Reaction->Impurity3 Degradation

Caption: Synthetic pathway illustrating the origin of the (R)-amine target and potential impurities (S-enantiomer, ketone precursor) that the reference standard must resolve against.

Part 4: Handling and Stability Guidelines

  • Hygroscopicity: The 2HCl salt is highly hygroscopic.

    • Recommendation: Store in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation.

    • Weighing: Use a closed weighing vessel or perform weighing in a glove box with <20% RH if possible.

  • Solution Stability:

    • Stock solutions in Methanol/Water (50:50) are stable for 1 week at 4°C.

    • Avoid basic solvents for long-term storage of the salt, as the free base is prone to oxidation.

  • Safety:

    • This compound is a structural analogue of amphetamines and piperidine-based stimulants. Handle with Safebridge Category 3 or equivalent potent compound protocols until toxicity is fully characterized.

References

  • LGC Standards. (2025). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride (Trihexyphenidyl Impurity A).[1][2][3] Retrieved from

  • Sigma-Aldrich (Merck). (2025). (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3056701: 1-Propanol, 1-phenyl-3-piperidino-, carbanilate, hydrochloride.[4] (Related Structure Analysis). Retrieved from

  • Cayman Chemical. (2023).[5] Piperidine-based Analytical Standards and Impurity Profiling. Retrieved from

  • United States Pharmacopeia (USP). (2025). USP Monograph: Trihexyphenidyl Hydrochloride Related Compounds. Retrieved from

Sources

Safety Operating Guide

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of this compound down the drain. (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl is a bioactive research chemical with likely central nervous system (CNS) activity. As a dihydrochloride salt, it is water-soluble and acidic. Improper disposal poses significant aquatic toxicity risks and regulatory violations under RCRA (Resource Conservation and Recovery Act).

The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Status Action
Solid Waste Double-bag in polyethylene; label "Toxic/Irritant"; segregate from oxidizers.
Liquid Waste Collect in chemically compatible carboys (HDPE/Glass); do not mix with bleach.
Spill Absorb with inert material (vermiculite); do not use oxidative cleaners.

Chemical Profile & Hazard Characterization

To dispose of this chemical safely, you must understand its physical state and reactivity. The "2HCl" (dihydrochloride) designation is the critical operational variable.

  • Chemical Class: Substituted Phenethylamine / Piperidine Derivative.

  • Physical Form: Typically a white crystalline solid.[1]

  • Solubility: Highly water-soluble (Hydrophilic).

  • Acidity: Acidic. The 2HCl moiety means aqueous solutions will have a low pH (pH < 4.0).

  • Bioactivity: High. Structural analogs are monoamine transporter ligands. Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Critical Incompatibilities
  • Strong Oxidizers: Reaction with nitrates, permanganates, or peroxides may cause fire.

  • Hypochlorites (Bleach): DANGER. Do not use bleach to "deactivate" this amine. Mixing secondary/tertiary amines with bleach generates chloramines , which are toxic gases and potential explosives.

  • Strong Bases: Adding base liberates the free amine, which may be an oily, volatile liquid with different toxicity and flammability profiles. Keep the salt form intact for stability.

Waste Stream Classification (RCRA Logic)

While this specific enantiomer may not be explicitly "Listed" (P-list or U-list) by the EPA, it must be classified by Characteristic and Generator Knowledge .

Classification Criteria Determination Waste Code (Typical)
Toxicity Presumed Toxic (Bioactive).D000 (Non-RCRA Regulated Hazardous Waste) or D001/D002 if mixed with solvents/acids.
Corrosivity Aqueous solutions may be corrosive (pH < 2).[2]D002 (if pH ≤ 2).[2]
Ignitability Not ignitable as a solid salt.N/A (unless in flammable solvent).
Reactivity Stable under normal conditions.N/A

Operational Rule: Classify as "Non-Regulated Hazardous Waste - Toxic" (unless mixed with regulated solvents) but manage with the stringency of a P-Listed waste due to bioactivity.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)
  • Containment: Place the vial/container inside a clear polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the bagged vial into a secondary wide-mouth HDPE jar or a dedicated "Solid Toxic Waste" drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"

    • Hazards: Toxic, Irritant.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Aqueous/Solvent Solutions (Reaction Mixtures)
  • Segregation: Determine the primary solvent.

    • Aqueous: Collect in "Aqueous Waste - Toxic" carboy.

    • Organic: Collect in "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvents.

  • pH Check: If the solution is highly acidic (pH < 2) due to the 2HCl salt, do not neutralize unless your facility's specific protocol requires it for storage safety. Neutralization is exothermic and unnecessary for incineration streams.

  • Labeling: List all solvents + the amine salt concentration (approximate).

Visual Workflow: Decision Tree

This diagram illustrates the logical flow for categorizing and disposing of the compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag in Polyethylene (4 mil) Solid->Bagging SolventCheck Identify Solvent Base Liquid->SolventCheck Labeling LABELING: 'Hazardous Waste - Toxic' List Full Chemical Name Bagging->Labeling Aqueous Aqueous Stream (Check pH) SolventCheck->Aqueous Organic Organic Solvent Stream (Halogenated vs Non-Halogenated) SolventCheck->Organic Aqueous->Labeling Organic->Labeling Storage Satellite Accumulation Area (Segregate from Oxidizers) Labeling->Storage Final High-Temperature Incineration (Licensed Contractor) Storage->Final

Figure 1: Decision tree for the safe segregation and disposal of amine salt research chemicals.

Emergency Spill Response

If a spill occurs outside of a fume hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels (water-dampened) to prevent dust generation.

    • Liquid: Surround with absorbent pillows or vermiculite.

  • Cleanup:

    • Scoop material into a disposable container.

    • Wash the surface with a mild soap/water solution.

    • Do NOT use bleach (risk of chloramine formation).

  • Disposal: Treat all cleanup materials (gloves, towels, scoop) as hazardous solid waste (see Scenario A).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. [Link][4]

  • PubChem. (2023). Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.